6-Methoxy-1H-indole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-12)5-11-10(9)4-8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEFJNIWWXTBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358639 | |
| Record name | 6-Methoxy-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70555-46-3 | |
| Record name | 6-Methoxy-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-1H-indole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Methoxy-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1H-indole-3-carbaldehyde, a substituted indole derivative, is a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its indole core, functionalized with a methoxy group at the 6-position and an aldehyde at the 3-position, offers a versatile scaffold for the synthesis of a wide array of biologically active molecules. The electron-donating nature of the methoxy group influences the reactivity of the indole ring, making it a subject of interest in the development of novel therapeutic agents. This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development. The Chemical Abstracts Service (CAS) number for this compound is 70555-46-3 [1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 70555-46-3 | PubChem |
| Molecular Formula | C₁₀H₉NO₂ | PubChem |
| Molecular Weight | 175.18 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Appearance | Pale-yellow to yellow-brown solid | Sigma-Aldrich |
| Melting Point | 193°C to 199°C | Thermo Fisher Scientific[2] |
| InChI Key | JTEFJNIWWXTBMP-UHFFFAOYSA-N | PubChem |
| SMILES | COC1=CC2=C(C=C1)C(=CN2)C=O | PubChem |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic compound, in this case, 6-methoxyindole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[2][3].
The causality behind this choice of reaction lies in the high reactivity of the C3 position of the indole ring towards electrophilic substitution, which is further enhanced by the electron-donating methoxy group at the C6 position. The Vilsmeier reagent acts as a mild electrophile, allowing for regioselective formylation at the desired position with high yields.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methoxyindole
This protocol is a self-validating system, where successful synthesis can be confirmed by standard analytical techniques such as TLC, melting point determination, and spectroscopic analysis.
Materials:
-
6-Methoxyindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard workup and purification apparatus
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. To this, add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the chloromethyleneiminium salt (Vilsmeier reagent).
-
Formylation Reaction: Dissolve 6-methoxyindole in anhydrous dichloromethane (DCM) in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt. Stir vigorously until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum typically shows characteristic signals for the aldehyde proton (around 9.9-10.1 ppm), the indole NH proton (a broad singlet around 8.5-9.0 ppm), aromatic protons on the indole ring, and a singlet for the methoxy group protons (around 3.8-3.9 ppm)[4].
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde group (around 185 ppm), along with signals for the aromatic carbons of the indole ring and the methoxy carbon (around 55-56 ppm).
Applications in Research and Drug Discovery
This compound is a valuable precursor in the synthesis of a plethora of biologically active compounds. The aldehyde functionality serves as a handle for various chemical transformations, including but not limited to:
-
Reductive amination: To introduce diverse amine side chains.
-
Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.
-
Condensation reactions: With active methylene compounds to form chalcone-like structures.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the alcohol.
These transformations have led to the development of derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[5][6][7][8]. The methoxy group at the 6-position can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Potential Derivatization Pathways for Drug Discovery
Caption: Derivatization pathways from the core scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. It may also be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid, a dust mask or respirator should be used to avoid inhalation[9].
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[10].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[11].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.ca [fishersci.ca]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Physical Properties of 6-Methoxy-1H-indole-3-carbaldehyde
Authored by: A Senior Application Scientist
Introduction
6-Methoxy-1H-indole-3-carbaldehyde is a substituted indole derivative that serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The presence of a methoxy group at the 6-position and a carbaldehyde (formyl) group at the 3-position of the indole ring imparts specific electronic and steric properties that influence its reactivity and physical characteristics. A thorough understanding of these physical properties is paramount for its effective utilization in research and development, enabling researchers to predict its behavior in different solvent systems, design appropriate reaction conditions, and ensure safe handling. This guide provides a comprehensive overview of the key physical properties of this compound, supported by experimental data and established scientific principles.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are fundamental to its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| CAS Number | 70555-46-3 | [1][2] |
| Appearance | Light brown to brown solid | [3] |
| Melting Point | 185 °C | [3] |
| Boiling Point (Predicted) | 375.2 ± 22.0 °C | [3] |
| Density (Predicted) | 1.273 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 15.73 ± 0.30 | [3] |
The relatively high melting point of 185 °C is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding involving the N-H group of the indole ring and the carbonyl oxygen of the aldehyde, as well as dipole-dipole interactions.[3] The predicted high boiling point suggests that the compound has low volatility under standard conditions.[3]
Solubility Profile
-
Polar Aprotic Solvents: Based on the solubility of the parent compound, indole-3-carboxaldehyde, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] The polar nature of the aldehyde and the N-H group facilitates interaction with these solvents.
-
Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is also anticipated, although potentially to a lesser extent than in DMSO or DMF.
-
Nonpolar Solvents: Due to the presence of the polar functional groups, its solubility in nonpolar solvents like hexane and toluene is expected to be limited.
-
Aqueous Solubility: The compound is predicted to have low solubility in water.[5] The presence of the methoxy and aldehyde groups can participate in hydrogen bonding with water, but the overall hydrophobic nature of the bicyclic indole ring system limits its aqueous solubility. For biological applications requiring aqueous solutions, the use of a co-solvent like DMSO is often necessary.[4]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a fully assigned and interpreted high-resolution spectrum for this compound is not available in the provided search results, typical chemical shifts for the indole ring system and the functional groups can be predicted. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, the aldehyde proton, the methoxy protons, and the N-H proton. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbon, the methoxy carbon, and the carbons of the indole ring.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
-
N-H Stretching: A peak in the region of 3400-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the indole ring.[8]
-
C-H Stretching (Aromatic): Peaks typically appearing above 3000 cm⁻¹ for the C-H bonds of the aromatic ring.[8]
-
C-H Stretching (Aliphatic): Signals for the C-H bonds of the methoxy group, usually found in the 2950-2850 cm⁻¹ region.[9]
-
C=O Stretching (Aldehyde): A strong absorption band in the range of 1700-1660 cm⁻¹ due to the carbonyl group of the aldehyde.[9]
-
C=C Stretching (Aromatic): Multiple peaks in the 1600-1450 cm⁻¹ region corresponding to the carbon-carbon double bond stretching vibrations within the indole ring.[8]
-
C-O Stretching (Methoxy): An absorption band in the 1250-1000 cm⁻¹ range, characteristic of the C-O bond in the methoxy group.[9]
Safety and Handling
This compound is classified as an irritant.[3] Appropriate safety precautions should be taken when handling this compound.
-
Hazard Codes: Xi (Irritant), Xn (Harmful).[3]
-
Risk Statements: R22 (Harmful if swallowed), R36 (Irritating to eyes).[3]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice).[3]
It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of a solid organic compound is a key physical property that provides information about its purity. A pure compound typically melts over a narrow temperature range. The following protocol describes a standard method for determining the melting point of this compound using a capillary tube.[10][11]
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, if the sample is not a fine powder)
Procedure:
-
Sample Preparation: If the sample is not already a fine powder, gently grind a small amount in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.[10]
-
Placing the Capillary in the Apparatus: Insert the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating: Set the apparatus to heat at a moderate rate initially. As the temperature approaches the expected melting point (around 185 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure an accurate reading.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).[12]
-
Reporting: Report the melting point as a range of these two temperatures.
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely powdered sample ensures uniform heat distribution and more accurate melting point determination.
-
Small Sample Size: A small, well-packed sample minimizes the temperature gradient across the sample, leading to a sharper and more reproducible melting range.
-
Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the sample and the thermometer to equilibrate, preventing an overestimation of the melting point.
Qualitative Solubility Testing
This protocol provides a general framework for assessing the solubility of this compound in various solvents.[13][14]
Materials:
-
This compound
-
Test tubes
-
Spatula
-
A selection of solvents (e.g., water, ethanol, DMSO, hexane)
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: Place approximately 10-20 mg of the compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.
-
Observation: Observe the mixture. If the solid completely disappears, the compound is considered soluble. If a significant amount of solid remains, it is considered insoluble. If some solid dissolves but not all, it is sparingly soluble.
-
Repeat: Repeat the process for each solvent to be tested.
Self-Validating System:
The trustworthiness of these protocols is ensured by their reliance on direct observation of physical changes. The melting point is a distinct physical constant for a pure compound, and any deviation or broadening of the melting range indicates the presence of impurities.[15] Similarly, solubility is a directly observable property. For validation, these experiments should be repeated to ensure reproducibility of the results.
References
- 1. scbt.com [scbt.com]
- 2. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 70555-46-3 [amp.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. pennwest.edu [pennwest.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. athabascau.ca [athabascau.ca]
6-Methoxy-1H-indole-3-carbaldehyde spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1H-indole-3-carbaldehyde
Introduction
This compound is a key heterocyclic compound featuring a methoxy-substituted indole core with an aldehyde group at the C3 position. Indole and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous natural products and pharmacologically active molecules.[1] The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing more complex molecular architectures.
Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for research or development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive "fingerprint" of a molecule. This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed analysis of the spectroscopic data for this compound, explaining not just the data itself, but the scientific rationale behind the spectral features and the experimental choices made during data acquisition.
Molecular Structure and Spectroscopic Correlation
The foundation of interpreting any spectroscopic data lies in a thorough understanding of the molecule's structure. The key features of this compound that dictate its spectroscopic signature are:
-
The Indole Ring System: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. This system has distinct aromatic protons and carbons.
-
The Aldehyde Group (-CHO) at C3: This introduces a highly deshielded proton and a characteristic carbonyl carbon, along with a strong C=O stretching vibration in the IR spectrum.
-
The Methoxy Group (-OCH₃) at C6: This electron-donating group influences the chemical shifts of the nearby aromatic protons and carbons. It also provides a sharp singlet in the ¹H NMR spectrum and a distinct C-O stretch in the IR.
-
The Pyrrole N-H Proton: A labile proton whose chemical shift is highly dependent on solvent and concentration.
Below is the structure with atom numbering used for NMR assignments.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Data Summary
The following data is typically observed for this compound in a deuterated solvent like DMSO-d₆. The choice of DMSO-d₆ is strategic; its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds with the N-H proton prevents rapid exchange, allowing the N-H signal to be observed as a distinct, often broad, singlet.[2][3]
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Causality and Field Insights |
| ~12.1 | br s | NH -1 | Highly deshielded due to its acidic nature and location within the aromatic system. Its broadness is typical and solvent-dependent. |
| ~9.9 | s | H -C=O | The aldehyde proton is significantly deshielded by the strong electron-withdrawing effect of the adjacent oxygen atom. |
| ~8.2 | s | H -2 | Positioned on the electron-deficient pyrrole ring and adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. |
| ~7.9 | d | H -4 | Deshielded by the ring current and adjacent to the fused pyrrole ring. Appears as a doublet due to coupling with H-5. |
| ~7.1 | d | H -7 | Located ortho to the methoxy group, but its chemical shift is influenced by the overall aromatic system. |
| ~6.9 | dd | H -5 | Experiences ortho coupling to H-4 and meta coupling to H-7. The electron-donating methoxy group at C6 shields this proton, shifting it upfield relative to H-4. |
| ~3.8 | s | -OCH₃ | A characteristic sharp singlet for the three equivalent protons of the methoxy group, in a typical region for aryl methyl ethers. |
Interpretation in Depth
-
The Aldehyde and N-H Protons (>9 ppm): The signals for the aldehyde proton (~9.9 ppm) and the N-H proton (~12.1 ppm) are the most downfield, placing them in a region with few other signals. Their singlet nature (or broad singlet for N-H) makes them easily identifiable.
-
The Pyrrole Proton (H-2): The singlet at ~8.2 ppm is characteristic of the H-2 proton in 3-substituted indoles.[4] Its proximity to both the nitrogen heteroatom and the C3-aldehyde substituent results in significant deshielding.
-
The Benzene Ring Protons (H-4, H-5, H-7): The substitution pattern on the benzene portion of the indole gives rise to a predictable splitting pattern. H-4 (~7.9 ppm) is ortho to the ring fusion and shows a clean doublet from coupling to H-5. H-5 (~6.9 ppm) is the most complex, appearing as a doublet of doublets due to coupling with both H-4 (ortho, J ≈ 8.5 Hz) and H-7 (meta, J ≈ 2.0 Hz). The upfield shift of H-5 is a direct consequence of the electron-donating resonance effect of the C6-methoxy group. H-7 (~7.1 ppm) is a doublet due to meta coupling with H-5.
¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the electronic environment of each carbon atom in the molecule.
Data Summary
| Chemical Shift (δ) ppm | Assignment | Causality and Field Insights |
| ~185.0 | C =O | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, as is characteristic. |
| ~158.0 | C -6 | This aromatic carbon is directly attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift. |
| ~139.0 | C -7a | A quaternary carbon at the ring junction, its chemical shift is typical for such carbons in fused aromatic systems. |
| ~137.0 | C -2 | Positioned adjacent to the nitrogen and the aldehyde-bearing C3, this carbon is deshielded. |
| ~124.0 | C -3a | The second quaternary carbon at the ring junction. |
| ~122.0 | C -4 | Aromatic CH carbon. |
| ~118.0 | C -3 | This carbon is shifted upfield relative to other aromatic carbons due to the influence of the nitrogen atom, despite being attached to the aldehyde. |
| ~113.0 | C -5 | Shielded by the electron-donating effect of the adjacent methoxy group. |
| ~95.0 | C -7 | Strongly shielded due to being ortho to the powerful electron-donating methoxy group. |
| ~55.5 | -OC H₃ | The carbon of the methoxy group appears in the typical aliphatic region for an sp³ carbon attached to an oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Data Summary
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Causality and Field Insights |
| ~3200-3300 | N-H | Stretch | A moderately broad peak, characteristic of the N-H bond in the indole ring. |
| ~1650-1670 | C=O | Stretch | A very strong, sharp absorption due to the stretching of the conjugated aldehyde carbonyl group. Conjugation with the indole ring lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹). |
| ~1580-1620 | C=C | Stretch | Aromatic ring stretching vibrations. |
| ~1200-1250 | C-O | Asymmetric Stretch | Strong absorption from the aryl-alkyl ether linkage of the methoxy group. |
| ~1020-1075 | C-O | Symmetric Stretch | A second characteristic stretch for the methoxy group's C-O bond. |
Interpretation in Depth
The IR spectrum provides a clear, self-validating confirmation of the key functional groups. The presence of a sharp, intense peak around 1660 cm⁻¹ is definitive evidence for the aldehyde C=O group.[5] This, combined with the N-H stretch above 3200 cm⁻¹ and the strong C-O ether stretches, provides a rapid and trustworthy confirmation of the molecule's core structure.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure.
Data Summary (Electron Ionization - EI)
| m/z | Assignment | Causality and Field Insights |
| 175 | [M]⁺ | The molecular ion peak, corresponding to the exact molecular weight of the compound (C₁₀H₉NO₂).[8] |
| 174 | [M-H]⁺ | A common and often intense fragment in indole aldehydes, resulting from the loss of the aldehydic proton. |
| 146 | [M-CHO]⁺ | Loss of the entire formyl radical (•CHO) from the molecular ion. |
| 132 | [M-CH₃-CO]⁺ | A plausible fragmentation pathway involving the loss of a methyl radical followed by carbon monoxide. |
Interpretation in Depth
The primary role of MS in this context is to confirm the molecular weight. A high-resolution mass spectrometry (HRMS) experiment would yield an exact mass (e.g., 175.0633) that can confirm the elemental formula (C₁₀H₉NO₂) with very high confidence.[8] The fragmentation pattern serves as secondary confirmation. The facile loss of the aldehyde proton ([M-H]⁺) and the formyl group ([M-CHO]⁺) are diagnostic fragmentation pathways for 3-formylindoles, providing a logical and self-validating system for structural confirmation.[9]
Experimental Protocols
The acquisition of high-quality, reproducible spectroscopic data is contingent on rigorous experimental methodology. The protocols described here represent a self-validating system for the characterization of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) using a pipette. It is critical to use a high-purity solvent to avoid impurity signals.[3]
-
Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
-
Data Acquisition: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay). Subsequently, acquire a proton-decoupled ¹³C spectrum, which typically requires a larger number of scans for adequate signal-to-noise.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).[3]
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.
-
Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Load the solution into a syringe and infuse it into the electrospray ionization (ESI) source of the mass spectrometer at a low, constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For High-Resolution Mass Spectrometry (HRMS), a TOF (Time-of-Flight) or Orbitrap analyzer is used to achieve the necessary mass accuracy.[10]
-
Data Analysis: Identify the molecular ion ([M+H]⁺ for ESI) and compare its m/z value to the theoretical mass. Analyze fragment ions if MS/MS experiments are performed.
-
Caption: Experimental workflow for the spectroscopic characterization of a chemical compound.
Conclusion
The spectroscopic data for this compound provides a unique and definitive fingerprint for its chemical structure. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, C=O, C-O), and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques form a robust, self-validating analytical suite essential for researchers, scientists, and drug development professionals to confirm the identity, purity, and structure of this important synthetic intermediate.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737) [hmdb.ca]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. youtube.com [youtube.com]
- 5. Indole-3-carboxaldehyde, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 8. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the ¹H NMR Analysis of 6-Methoxy-1H-indole-3-carbaldehyde
Introduction
6-Methoxy-1H-indole-3-carbaldehyde is a key heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and biologically active molecules. Its structure, featuring an indole nucleus substituted with an electron-donating methoxy group and an electron-withdrawing carbaldehyde group, gives rise to a unique electronic profile that is critical to its reactivity and function. Accurate structural confirmation and purity assessment are paramount in its application, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, chemists, and drug development professionals, offering a detailed walkthrough from sample preparation to in-depth spectral interpretation. The causality behind chemical shifts, the logic of spin-spin coupling patterns, and the quantitative information from signal integration will be explored, grounded in the fundamental principles of NMR spectroscopy.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first identify the unique proton environments within the molecule. This compound (C₁₀H₉NO₂) has seven distinct sets of protons, as illustrated below.
Caption: Molecular structure of this compound with unique proton environments labeled.
The seven key proton signals to be identified are:
-
NH-1: The indole nitrogen proton.
-
H-2: The proton on the C2 carbon of the pyrrole ring.
-
H-4, H-5, H-7: The three aromatic protons on the benzene ring.
-
CHO: The aldehyde proton.
-
OCH₃: The three equivalent protons of the methoxy group.
Core Principles of ¹H NMR Interpretation
The interpretation of the spectrum relies on three pillars of information for each signal:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (like -CHO) "deshield" protons, moving their signal downfield (to a higher ppm value). Conversely, electron-donating groups (like -OCH₃) "shield" protons, moving their signal upfield (to a lower ppm value).[1]
-
Signal Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.
-
Spin-Spin Coupling (Multiplicity): Protons on adjacent carbons can influence each other's magnetic field, causing signals to split into multiple lines (e.g., a doublet, triplet, etc.). The pattern of splitting, or multiplicity, reveals the number of neighboring protons. This is governed by the "n+1 rule," where 'n' is the number of adjacent, non-equivalent protons. The distance between these split lines is the coupling constant (J), measured in Hertz (Hz).
Experimental Protocol: Sample Preparation and Data Acquisition
Achieving a high-resolution spectrum begins with meticulous sample preparation. The following protocol outlines the standard procedure for analyzing a solid sample like this compound.
Workflow: From Solid Sample to Acquired Spectrum
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[2]
-
Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently agitate until the solid is completely dissolved, forming a homogenous solution.[2]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution directly into a clean NMR tube. This is effectively done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[4]
-
Transfer and Capping: Ensure the final volume in the NMR tube is sufficient, typically a height of 4-5 cm.[2][5] Cap the tube securely.
-
Spectrometer Setup: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Instrument Calibration: The spectrometer must be "locked" onto the deuterium frequency of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved signals.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
¹H NMR Spectrum: Analysis and Interpretation
The following sections detail the analysis of the ¹H NMR spectrum of this compound in two common solvents, CDCl₃ and DMSO-d₆.
Analysis in Deuterated Chloroform (CDCl₃)
Based on data from closely related structures and spectral information for the deuterated analog, the spectrum in CDCl₃ is interpreted as follows.[6]
| Proton Assignment | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| NH-1 | 1H | br s | ~8.40 | - |
| CHO | 1H | s | ~9.95 | - |
| H-4 | 1H | d | ~8.22 | J = 8.8 Hz |
| H-2 | 1H | s | ~8.15 | - |
| H-5 | 1H | dd | ~6.93 | J = 8.8, 2.3 Hz |
| H-7 | 1H | d | ~7.09 | J = 2.3 Hz |
| OCH₃ | 3H | s | ~3.88 | - |
Detailed Interpretation (CDCl₃):
-
δ 9.95 (s, 1H, CHO): This signal, a sharp singlet appearing far downfield, is characteristic of an aldehyde proton. Its deshielding is due to the strong electron-withdrawing nature of the carbonyl group and magnetic anisotropy. It is a singlet as it has no adjacent protons.
-
δ ~8.40 (br s, 1H, NH-1): The indole N-H proton typically appears as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N atom and potential chemical exchange. Its downfield shift is characteristic of protons attached to nitrogen in an aromatic system.
-
δ ~8.22 (d, 1H, H-4): This proton is significantly deshielded due to the anisotropic effect of the fused pyrrole ring and the electron-withdrawing effect of the aldehyde group. It appears as a doublet because it is coupled only to H-5 (ortho-coupling) with a typical coupling constant of J ≈ 8.8 Hz.
-
δ ~8.15 (s, 1H, H-2): The proton at the C2 position is adjacent to both the indole nitrogen and the C3 carbon bearing the aldehyde. It is strongly deshielded and appears as a sharp singlet because it has no neighboring protons to couple with.
-
δ ~7.09 (d, 1H, H-7): This proton is located ortho to the indole nitrogen but para to the electron-donating methoxy group, resulting in a relatively shielded (upfield) position. It appears as a doublet with a small coupling constant (J ≈ 2.3 Hz) due to meta-coupling with H-5.
-
δ ~6.93 (dd, 1H, H-5): This proton is ortho to the electron-donating methoxy group, making it the most shielded of the benzene ring protons. Its signal is split into a doublet of doublets because it is coupled to both H-4 (a large ortho-coupling, J ≈ 8.8 Hz) and H-7 (a small meta-coupling, J ≈ 2.3 Hz).
-
δ ~3.88 (s, 3H, OCH₃): This sharp singlet with an integration of 3H is characteristic of a methoxy group. The three protons are chemically equivalent and have no adjacent protons, hence they appear as a singlet.
Predicted Analysis in DMSO-d₆
When DMSO-d₆ is used as the solvent, significant changes in the chemical shifts, particularly for the N-H proton, are expected due to the solvent's high polarity and hydrogen-bonding capability.[1] The predicted spectrum, based on data from similar 6-substituted indole-3-carbaldehydes, is as follows.[7]
| Proton Assignment | Integration | Multiplicity | Predicted Shift (δ, ppm) | Coupling Constant (J, Hz) |
| NH-1 | 1H | br s | ~12.10 | - |
| CHO | 1H | s | ~9.92 | - |
| H-2 | 1H | s | ~8.25 | - |
| H-4 | 1H | d | ~8.05 | J ≈ 8.8 Hz |
| H-7 | 1H | d | ~7.25 | J ≈ 2.2 Hz |
| H-5 | 1H | dd | ~6.90 | J ≈ 8.8, 2.2 Hz |
| OCH₃ | 3H | s | ~3.85 | - |
Key Differences in DMSO-d₆:
-
NH-1 Proton (δ ~12.10): The most dramatic change is the significant downfield shift of the N-H proton. In DMSO-d₆, this proton forms a strong hydrogen bond with the solvent's oxygen atom, leading to profound deshielding. The signal is often still broad but clearly visible and is a hallmark of indole N-H protons in this solvent.
-
Aromatic Protons: The aromatic protons (H-2, H-4, H-5, H-7) are also expected to shift slightly, generally downfield, due to solvent effects, but their multiplicity and coupling constants will remain largely unchanged.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that allows for its unambiguous identification. The characteristic downfield singlets for the aldehyde and H-2 protons, the unique splitting patterns of the three aromatic protons (H-4, H-5, and H-7) dictated by their ortho and meta coupling relationships, and the upfield singlet of the methoxy group are all consistent with the proposed structure. Furthermore, the significant solvent-dependent shift of the indole N-H proton provides additional confirmation. This comprehensive analysis serves as a reliable reference for scientists and researchers working with this important heterocyclic intermediate, ensuring structural integrity in their synthetic and developmental endeavors.
References
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Mastering the Solid State: A Technical Guide to the Crystal Structure Determination of 6-Methoxy-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative in Drug Discovery
In the landscape of modern drug development, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a cornerstone of rational drug design. The precise arrangement of atoms in the solid state governs critical physicochemical properties, including solubility, stability, dissolution rate, and bioavailability—collectively known as the 'developability' of an active pharmaceutical ingredient (API). 6-Methoxy-1H-indole-3-carbaldehyde is a prominent scaffold in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[1] Determining its single-crystal structure provides the definitive, unambiguous blueprint of its molecular conformation, electronic distribution, and intermolecular interactions. This guide offers an in-depth, experience-driven walkthrough of the process, from material synthesis to final structural analysis, establishing a self-validating protocol for obtaining and interpreting the crystal structure of this important indole derivative.
Part 1: From Powder to Perfect Crystal - The Crystallization Workflow
The journey to a crystal structure begins with the most crucial and often most challenging step: growing a single crystal of sufficient quality. A successful X-ray diffraction experiment is entirely contingent on obtaining a well-ordered, single-domain crystal, typically between 0.1 and 0.3 mm in each dimension. The protocol below outlines a systematic approach to the crystallization of this compound.
Synthesis and Purity Confirmation
High purity of the starting material is a non-negotiable prerequisite for successful crystallization. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly diffracting or disordered crystals.
Synthesis Protocol: this compound can be reliably synthesized via the Vilsmeier-Haack reaction from 6-methoxyindole. This involves formylation using a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Step 1: Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF.
-
Step 2: Add 6-methoxyindole to the reagent at 0°C.
-
Step 3: Allow the reaction to proceed at room temperature, followed by heating to ensure completion.
-
Step 4: Quench the reaction with ice water and neutralize with a base (e.g., NaOH or Na₂CO₃ solution) to precipitate the crude product.
-
Step 5: Purify the product by recrystallization from a suitable solvent like ethanol or ethyl acetate to achieve >98% purity.
Purity Validation: Purity must be confirmed analytically.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be clean, with chemical shifts and coupling constants matching the expected structure.[2]
-
Mass Spectrometry: Confirms the molecular weight of the compound (175.18 g/mol ).[1][3]
-
HPLC: A single, sharp peak indicates high purity.
The Art of Crystallization: A Multi-Method Approach
Indole derivatives often exhibit good crystallinity, but the choice of solvent and technique is paramount. The goal is to create a supersaturated solution from which the compound slowly precipitates, allowing for the ordered growth of a single crystal lattice. Studies on indole analogues have shown that solvent polarity can significantly influence crystal habit.[4]
Recommended Crystallization Methods:
-
Slow Evaporation (SE):
-
Rationale: This simple and effective method gradually increases the concentration of the solute as the solvent evaporates.
-
Protocol:
-
Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like methanol/water) to near-saturation in a small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks.
-
-
-
Solvent/Anti-Solvent Vapor Diffusion (VD):
-
Rationale: This technique offers finer control over the rate of crystallization. The slow diffusion of an "anti-solvent" (in which the compound is insoluble) into a solution of the compound reduces its solubility, inducing crystallization.
-
Protocol:
-
Dissolve the compound in a small volume of a "good" solvent (e.g., DMF or DMSO) in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a reservoir of a "poor" or "anti-solvent" (e.g., diethyl ether or hexane).
-
The anti-solvent vapor will slowly diffuse into the inner vial, causing crystals to form over time.
-
-
-
Cooling Crystallization:
-
Rationale: This method is effective for compounds whose solubility is highly dependent on temperature.
-
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature.
-
Filter the hot solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4°C) or freezer (-20°C) to promote crystal growth.
-
-
Part 2: Illuminating the Atomic Blueprint - Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it can be analyzed using single-crystal X-ray diffraction (SC-XRD), a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms.[5]
The SC-XRD Experimental Workflow
The process follows a logical and highly automated sequence, visualized in the diagram below.
Caption: The workflow for single-crystal X-ray structure determination.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable crystal is identified under a polarized light microscope. It should be clear, have well-defined faces, and be free of cracks or defects. The selected crystal is carefully mounted on a glass fiber or a cryo-loop using a minimal amount of oil or epoxy and placed on a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms. An intense beam of monochromatic X-rays (often from a Molybdenum or Copper source) is directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Reduction and Structure Solution: The collected images are processed to integrate the intensities of the thousands of diffraction spots. This dataset is then used to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares algorithms. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Essential Software for Crystallographic Analysis
A suite of specialized software is used to control the diffractometer and analyze the data. Modern packages often integrate these steps into a streamlined interface.
-
Data Collection: APEX (Bruker) or CrysAlisPro (Rigaku).
-
Structure Solution & Refinement: The SHELX suite (SHELXT, SHELXL) is the industry standard.[6] Other powerful programs include Olex2 and CRYSTALS.[7]
-
Validation and Visualization: PLATON is used for in-depth geometric analysis and validation, while Mercury provides high-quality visualization of the crystal structure and intermolecular interactions.[8]
Part 3: The Structure Revealed - Analysis of this compound
While a published, peer-reviewed crystal structure for this compound is not available as of this writing, we can present the expected crystallographic parameters and molecular geometry based on the known structure of the parent compound, indole-3-carbaldehyde, and general principles of structural chemistry. This serves as an authoritative template for what researchers should expect to find.
Expected Crystallographic Data
The following table summarizes the anticipated crystallographic data that would be obtained from a successful structure determination. These values are based on the known orthorhombic structure of indole-3-carbaldehyde and are adjusted to account for the volume of the methoxy group.
| Parameter | Expected Value / Type | Rationale / Significance |
| Chemical Formula | C₁₀H₉NO₂ | Defines the atomic composition of the asymmetric unit. |
| Formula Weight | 175.18 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for planar organic molecules. |
| Space Group | P2₁/c or Pca2₁ | Common centrosymmetric (monoclinic) or non-centrosymmetric (orthorhombic) space groups. |
| a, b, c [Å] | ~14.2, ~6.0, ~8.8 Å | Unit cell dimensions define the size of the repeating lattice. |
| α, β, γ [°] | 90, ~95-105, 90 ° | Unit cell angles (β will vary for monoclinic). |
| Volume [ų] | ~750-800 ų | The volume of the unit cell; expected to be larger than the parent indole. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R₁) | < 0.05 | A key measure of the agreement between the model and the data; <5% is considered good. |
| wR₂ (all data) | < 0.12 | A weighted R-factor that includes all diffraction data. |
Analysis of Molecular Structure and Interactions
The power of a crystal structure lies in the detailed analysis of its geometric features and packing.
Caption: Relationship between molecular structure and bulk properties.
Intramolecular Geometry:
-
Planarity: The indole ring system is expected to be nearly planar. The degree of planarity is a key descriptor.
-
Conformation: The orientation of the aldehyde group relative to the indole ring is defined by the C2-C3-C(aldehyde)-O torsion angle. This conformation is critical for its interaction with biological targets.
-
Bond Lengths: The C=O bond of the aldehyde and the C-O bond of the methoxy group will provide insight into the electronic effects of the substituents on the indole core.
Intermolecular Interactions:
-
Hydrogen Bonding: The most significant interaction governing the crystal packing will be the hydrogen bond between the indole N-H donor and the aldehyde C=O oxygen acceptor of a neighboring molecule. This N-H···O interaction typically forms chains or dimers, creating a robust supramolecular architecture. The structure of indole-3-carbaldehyde itself shows molecules linked into chains via this type of bond.
-
π-π Stacking: The planar indole rings are expected to engage in offset π-π stacking interactions, further stabilizing the crystal lattice. The presence of the methoxy group may subtly alter the geometry of this stacking compared to the unsubstituted parent molecule.
-
Weak Interactions: C-H···O and C-H···π interactions will also play a role in consolidating the three-dimensional packing arrangement.
The precise nature of these interactions is fundamental for understanding polymorphism—the ability of a compound to crystallize in different forms with different properties. Identifying the stable polymorph is a critical step in pharmaceutical development.
Conclusion
The determination of the single-crystal X-ray structure of this compound is a systematic, multi-stage process that provides invaluable information for drug development. It begins with meticulous synthesis and purification, followed by a carefully executed crystallization screening to obtain high-quality single crystals. The subsequent X-ray diffraction experiment, structure solution, and refinement yield a precise 3D model of the molecule. Analysis of this model reveals the exact molecular conformation and the network of intermolecular forces, such as strong N-H···O hydrogen bonds and π-π stacking, that dictate the solid-state properties of the material. This structural knowledge is the ultimate authoritative guide for understanding and optimizing the compound for therapeutic applications.
References
- 1. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. scbt.com [scbt.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde | 202807-44-1 [sigmaaldrich.com]
- 7. anaxlab.com [anaxlab.com]
- 8. CID 157980671 | C20H18N2O4 | CID 157980671 - PubChem [pubchem.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of 6-Methoxy-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 6-Methoxy-1H-indole-3-carbaldehyde
In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a cornerstone of innovation. Its presence in numerous natural products and pharmaceuticals underscores its privileged role in interacting with biological targets. Among its many derivatives, this compound stands out as a pivotal intermediate. The strategic placement of the electron-donating methoxy group on the benzene ring and the reactive carbaldehyde function at the C3 position makes it a versatile building block for a plethora of complex, biologically active molecules.[1][2] This guide offers an in-depth exploration of its synthesis, grounded in mechanistic understanding and practical application, for researchers and scientists dedicated to advancing therapeutic discovery. This compound serves as a crucial starting material in the synthesis of various agents, including tryptophan dioxygenase inhibitors, T cell kinase inhibitors, and potential anticancer agents.[3][4]
Part 1: The Predominant Synthesis Route: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most reliable and widely adopted method for the C3-formylation of electron-rich indoles, including 6-methoxyindole.[5][6] Its prevalence is due to high yields, excellent regioselectivity, and relatively mild conditions compared to alternatives. The reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, which is generated in situ.[7]
1.1: Mechanistic Underpinnings
The reaction proceeds via a two-stage electrophilic aromatic substitution mechanism.
-
Formation of the Vilsmeier Reagent: The process begins with the reaction between a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]
-
Electrophilic Attack: The electron-rich C3 position of the 6-methoxyindole nucleus acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The methoxy group at the C6 position enhances the nucleophilicity of the indole ring system, facilitating this attack. This forms a resonance-stabilized cationic intermediate (a sigma complex).
-
Hydrolysis: The resulting iminium ion is stable until aqueous workup. The addition of water and subsequent hydrolysis readily converts the iminium intermediate into the final aldehyde product.[5]
The mechanism is visualized in the diagram below:
Caption: Mechanism of the Vilsmeier-Haack formylation of 6-methoxyindole.
1.2: Prerequisite: Synthesis of 6-Methoxyindole
A robust synthesis of the target aldehyde requires a reliable source of the starting material, 6-methoxyindole. Several established routes exist.
-
Batcho-Leimgruber Indole Synthesis: A powerful method starting from p-cresol. The process involves nitration, methylation to give 4-methoxy-2-nitrotoluene, which is then converted to 6-methoxyindole. This route provides a good overall yield of approximately 43% from p-cresol.[9]
-
From Indoline: An alternative approach involves the synthesis of 5-, 6-, or 7-methoxyindoles starting from indoline. The process includes acetylation, nitration, reduction of the nitro group, diazotization, conversion to a hydroxyl group, methylation, and finally dehydrogenation to yield the desired methoxyindole.[10]
1.3: Field-Proven Experimental Protocol
This protocol is a synthesized representation based on established procedures for Vilsmeier-Haack formylation of indoles.[11][12]
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked flask under an inert atmosphere (Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The temperature must be maintained below 10 °C.
-
Allow the mixture to stir at this temperature for 30-60 minutes. The formation of a yellowish solid complex indicates the generation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Dissolve 6-methoxyindole in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent, ensuring the internal temperature remains low.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat to approximately 35-40 °C.
-
Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture will typically become a thick, opaque paste.
Step 3: Workup and Isolation
-
Carefully quench the reaction by adding crushed ice to the paste, which results in a clear aqueous solution.
-
Neutralize the solution by the slow addition of an aqueous base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until the pH is basic. This step is often exothermic and should be performed with cooling.
-
The product will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Step 4: Purification
-
The crude product is often of high purity. However, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed to yield the final product as a crystalline solid.
| Reagent/Parameter | Recommended Quantity/Condition | Purpose |
| 6-Methoxyindole | 1.0 equivalent | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 1.1 - 1.5 equivalents | Reagent for Vilsmeier formation |
| N,N-Dimethylformamide (DMF) | Solvent & Reagent | Formyl group source and solvent |
| Reaction Temperature | 0 °C to 40 °C | Controlled addition and reaction |
| Reaction Time | 2 - 4 hours | To ensure complete reaction |
| Workup | Ice, followed by aqueous base | Hydrolysis of iminium salt and product precipitation |
Part 2: Alternative Pathway: The Reimer-Tiemann Reaction
While less common for this specific transformation due to lower yields and potential side reactions, the Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols that can be adapted for electron-rich heterocycles like indoles.[13][14]
2.1: Mechanistic Insights
The key reactive species in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂).[13][15]
-
Dichlorocarbene Generation: In a biphasic system, a strong base (e.g., NaOH) deprotonates chloroform (CHCl₃) at the interface of the aqueous and organic layers, forming the trichloromethyl anion (-CCl₃). This anion rapidly undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene.[13]
-
Electrophilic Attack: The indole nucleus, made more nucleophilic by the base, attacks the dichlorocarbene. This typically occurs at the C3 position, though attack at C2 is also possible.
-
Rearrangement and Hydrolysis: The intermediate adduct undergoes tautomerization and hydrolysis under the basic conditions to ultimately form the aldehyde.
A significant drawback is the potential for ring-expansion side reactions. For indoles, this can lead to the formation of 3-chloroquinoline derivatives, which complicates purification and reduces the yield of the desired aldehyde.[16][17]
Caption: Mechanism of the Reimer-Tiemann formylation of 6-methoxyindole.
Part 3: Comparative Analysis and Method Selection
For the synthesis of this compound, the Vilsmeier-Haack reaction is the superior and recommended method.
| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |
| Yield | High (often >90%)[11] | Low to Moderate (often <40%)[16] |
| Regioselectivity | Excellent for C3 position | Moderate, with potential for other isomers |
| Side Reactions | Minimal | Ring expansion to quinolines is a major issue[16] |
| Conditions | Mild (0-40 °C), anhydrous | Harsh (strong base, elevated temp.) |
| Workup | Straightforward precipitation | Biphasic extraction, complex purification |
| Reagent Safety | POCl₃ is corrosive and water-reactive | Chloroform is a suspected carcinogen |
Part 4: Structural Characterization
Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.
| Technique | Expected Data for this compound[18] |
| ¹H NMR | Signals for aldehyde proton (~9.9 ppm), indole NH (~8.2 ppm), aromatic protons, and methoxy group protons (~3.8 ppm). |
| ¹³C NMR | Signals for carbonyl carbon (~185 ppm), indole carbons, and methoxy carbon (~55 ppm). |
| IR (Infrared) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of aldehyde (~1650 cm⁻¹), and C-O stretching of methoxy group (~1250 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight (C₁₀H₉NO₂ = 175.18 g/mol ).[18] |
Conclusion
The synthesis of this compound is most efficiently and reliably accomplished via the Vilsmeier-Haack formylation of 6-methoxyindole. This method provides high yields and excellent regioselectivity, avoiding the significant side reactions associated with the Reimer-Tiemann approach. A thorough understanding of the underlying mechanism allows for the optimization of reaction conditions and ensures a robust and scalable production of this invaluable intermediate. As a versatile precursor for a wide array of pharmacologically active compounds, mastery of its synthesis is a critical skill for researchers in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]
- 4. goldbio.com [goldbio.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. A new synthesis of methoxyindoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 14. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. sciencemadness.org [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Screening of 6-Methoxy-1H-indole-3-carbaldehyde Derivatives
Introduction: The Enduring Potential of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products, endogenous molecules (like the amino acid tryptophan), and synthetic drugs.[1][2] This versatile heterocycle's unique electronic properties and structural resemblance to various protein components allow it to bind reversibly to numerous enzymes, presenting immense opportunities for drug development.[2]
Among the myriad of indole-based starting materials, 6-methoxy-1H-indole-3-carbaldehyde stands out as a particularly valuable precursor. Its aldehyde functional group serves as a reactive handle for diverse chemical modifications—such as condensation reactions and molecular hybridization—while the methoxy group at the 6-position can significantly influence the molecule's electronic and lipophilic character, often enhancing biological activity.[3][4] Derivatives synthesized from this core have demonstrated a wide spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
This guide provides drug development professionals, researchers, and scientists with an in-depth technical overview of the essential biological screening methodologies for evaluating novel derivatives of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established scientific principles.
Section 1: Foundational Anticancer & Cytotoxicity Screening
The Rationale: Establishing a Baseline of Activity
The initial step in evaluating any potential anticancer agent is to determine its fundamental ability to inhibit cell growth or induce cell death. This primary screen, known as a cytotoxicity assay, is crucial for establishing a baseline of activity. The primary output, the half-maximal inhibitory concentration (IC50), quantifies the potency of a compound. This value allows for a direct comparison between different derivatives and established drugs. A robust cytotoxicity screen should ideally be performed across a panel of cancer cell lines representing different tumor types (e.g., breast, lung, liver) and, critically, should also include a non-cancerous cell line to assess preliminary selectivity and potential for off-target toxicity.
Core Protocol: The MTT Assay for Cell Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a highly reliable and widely used colorimetric method for assessing cell viability. Its trustworthiness stems from its direct measurement of metabolic activity, which in most cell populations, correlates directly with the number of viable cells.[7]
Principle of Action: The assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into an insoluble purple formazan product. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[7][8] The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer, which is directly proportional to the number of viable cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, under standard culture conditions.
-
MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidified ethanol solution, to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Quantify the absorbance of the colored solution using a multi-well spectrophotometer (microplate reader) at a wavelength between 500 and 600 nm (typically 570 nm). A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation and Workflow Visualization
Quantitative data from cytotoxicity screens should be summarized for clear comparison.
Table 1: Sample Cytotoxicity Data for Indole Derivatives
| Compound ID | Cell Line (Cancer Type) | IC50 (µM) ± SD |
|---|---|---|
| Derivative 1 | MCF-7 (Breast) | 8.2 ± 0.7 |
| Derivative 1 | A549 (Lung) | 11.5 ± 1.2 |
| Derivative 1 | HepG2 (Liver) | 15.1 ± 2.0 |
| Derivative 1 | HDF (Normal Fibroblast) | > 100 |
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 |
MTT Assay Experimental Workflow.
Section 2: Uncovering the Mechanism - Tubulin Polymerization Inhibition
The Rationale: Identifying a High-Value Molecular Target
For derivatives that exhibit potent cytotoxicity, the next logical step is to investigate their mechanism of action. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a highly validated target for anticancer drugs.[10] Many successful chemotherapeutics (e.g., Vinca alkaloids, Taxanes) function by disrupting microtubule dynamics. Given that numerous indole-based compounds have been identified as potent tubulin polymerization inhibitors, this is a priority pathway to investigate for novel this compound derivatives.[3][6][11] A cell-free tubulin polymerization assay provides direct evidence of compound-target interaction, confirming that the observed cytotoxicity is mediated, at least in part, through this mechanism.
Core Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle of Action: The polymerization of tubulin dimers into microtubules causes an increase in light scattering, which can be monitored over time using a spectrophotometer as an increase in optical density (absorbance). Inhibitors of polymerization will prevent or reduce this increase, while stabilizers will enhance it.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice to prevent spontaneous polymerization.
-
Reaction Setup: In a 96-well plate, add the test compounds (indole derivatives) at various concentrations. Include controls: a negative control (vehicle), a positive control inhibitor (e.g., Colchicine or Nocodazole), and a positive control stabilizer (e.g., Paclitaxel).
-
Initiation of Polymerization: To initiate the reaction, add the tubulin protein and GTP (to a final concentration of 1 mM) to each well. Immediately place the plate into a spectrophotometer pre-warmed to 37°C.
-
Kinetic Measurement: Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance (OD340) versus time for each concentration. The rate of polymerization and the maximum polymer mass can be determined from the kinetic curves. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for polymerization inhibition.
Data Presentation and Workflow Visualization
Table 2: Sample Tubulin Polymerization Inhibition Data
| Compound ID | Tubulin Polymerization IC50 (µM) ± SD | Cytotoxicity IC50 (MCF-7, µM) ± SD |
|---|---|---|
| Derivative 1 | 3.1 ± 0.4 | 8.2 ± 0.7 |
| Colchicine | 1.8 ± 0.2 | 0.05 ± 0.01 |
Principle of Tubulin Polymerization and Inhibition.
Section 3: Antimicrobial Activity Screening
The Rationale: Addressing the Rise of Resistant Pathogens
The global health crisis of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial and antifungal properties.[12] Indole derivatives have historically shown significant promise in this area, capable of disrupting bacterial membranes and inhibiting biofilm formation.[6][13] Therefore, screening this compound derivatives for antimicrobial activity is a high-priority endeavor. The initial screen aims to identify broad-spectrum activity, which is then refined to determine the precise potency against specific pathogens.
Core Protocol: Agar Well Diffusion and Broth Microdilution
A two-tiered approach is standard. The agar well diffusion method is used for initial, qualitative screening, followed by the broth microdilution method to quantitatively determine the Minimum Inhibitory Concentration (MIC).
Part A: Agar Well Diffusion Assay
Principle of Action: This method relies on the diffusion of an antimicrobial agent from a well through an agar medium uniformly seeded with a test microorganism.[14] If the agent is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the agent's activity and diffusion characteristics.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate to create a confluent lawn.[15]
-
Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar using a sterile cork borer.[12]
-
Compound Loading: Pipette a fixed volume (e.g., 50-100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) into each well.[12] Include a negative control (solvent only) and a positive control (a standard antibiotic like Ciprofloxacin or Fluconazole).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 25°C for 48 hours for fungi).[15]
-
Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
Part B: Broth Microdilution for MIC Determination
For compounds showing activity in the diffusion assay, the MIC is determined. This is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]
Step-by-Step Methodology:
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under the same conditions as the diffusion assay.
-
MIC Reading: The MIC is identified as the lowest concentration of the compound in which there is no visible turbidity (growth).
Data Presentation and Workflow Visualization
Table 3: Sample Antimicrobial Screening Data
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Derivative 2 | S. aureus (Gram +) | 18 | 16 |
| Derivative 2 | E. coli (Gram -) | 12 | 64 |
| Derivative 2 | C. albicans (Fungus) | 20 | 8 |
| Ciprofloxacin | S. aureus | 25 | 1 |
Agar Well Diffusion Experimental Workflow.
Section 4: Anti-inflammatory Activity Screening
The Rationale: Targeting the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but carry a risk of significant side effects.[17] The indole scaffold is the basis of Indomethacin, a potent NSAID, highlighting the potential of this chemical class as anti-inflammatory agents.[1][18] The carrageenan-induced paw edema model is a universally accepted and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[19][20] It effectively models the edema, hyperalgesia, and erythema associated with acute inflammation and allows for the evaluation of a compound's ability to suppress these effects.[20]
Core Protocol: Carrageenan-Induced Paw Edema in Rodents
Principle of Action: The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw triggers a localized, biphasic acute inflammatory response.[19] The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-5 hours) is primarily driven by the overproduction of prostaglandins, involving the cyclooxygenase (COX) pathway.[19] The anti-inflammatory effect of a test compound is quantified by measuring its ability to reduce the resulting paw swelling (edema) compared to an untreated group.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize animals (e.g., Wistar rats) for at least one week under standard laboratory conditions.[19] Fast the animals overnight before the experiment with free access to water.
-
Grouping and Baseline Measurement: Divide animals into groups (n=6): a negative control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups for each indole derivative at various doses. Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and control drugs, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), 30-60 minutes before inducing inflammation.[20]
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[21]
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection, for instance, at 1, 2, 3, 4, and 5 hours.[22]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume. Then, calculate the percentage inhibition of edema for each treated group compared to the negative control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Data Presentation and Workflow Visualization
Table 4: Sample Anti-inflammatory Activity Data
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h ± SEM |
|---|---|---|
| Vehicle Control | - | 0 |
| Derivative 3 | 25 | 28.5 ± 2.1* |
| Derivative 3 | 50 | 45.7 ± 3.5** |
| Indomethacin | 10 | 58.2 ± 4.0** |
*p < 0.05, *p < 0.01 compared to vehicle control
References
- 1. chesci.com [chesci.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress of Bioactivities, Mechanisms of Action, Total Synthesis, Structural Modifications and Structure-activity Relationships of Indole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. clyte.tech [clyte.tech]
- 10. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. botanyjournals.com [botanyjournals.com]
- 13. jddtonline.info [jddtonline.info]
- 14. mdpi.com [mdpi.com]
- 15. hereditybio.in [hereditybio.in]
- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Introduction: The Significance of 6-Methoxy-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Solubility of 6-Methoxy-1H-indole-3-carbaldehyde
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in synthetic organic chemistry and drug discovery. Understanding its behavior in various solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a definitive resource.
This compound is a substituted indole derivative that serves as a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The solubility of this starting material dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in downstream applications such as purification by crystallization and formulation for biological screening. An empirical and theoretical understanding of its solubility profile is therefore not merely academic but a foundational requirement for its effective utilization.
Physicochemical Properties and Structural Analysis
The solubility of a compound is intrinsically linked to its physical and chemical properties. The structure of this compound features a bicyclic aromatic indole ring, a polar aldehyde group at the 3-position, a methoxy group at the 6-position, and an N-H group within the indole ring. These features create a molecule with both non-polar and polar characteristics.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Appearance | Pale-yellow to yellow-brown solid | [3] |
| Melting Point | 185 °C | [4] |
| Boiling Point | 375.2 ± 22.0 °C (Predicted) | [4] |
| Density | 1.273 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 15.73 ± 0.30 (Predicted, for N-H) | [4] |
Causality Behind Solubility Behavior:
-
Indole Ring System: The bicyclic aromatic core is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents.
-
Aldehyde Group (-CHO): This is a polar, electron-withdrawing group. The oxygen atom can act as a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): This group is moderately polar and the oxygen can also serve as a hydrogen bond acceptor.
-
Indole N-H Group: The nitrogen-hydrogen bond is a key feature, allowing the molecule to act as a hydrogen bond donor.[5]
This combination of a non-polar surface area with multiple sites for hydrogen bonding predicts a nuanced solubility profile. The molecule is not expected to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but should exhibit good solubility in solvents of intermediate polarity, particularly those capable of engaging in hydrogen bonding.
Theoretical and Observed Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound across different solvent classes. While specific quantitative data for this exact compound is sparse in the literature, a reliable profile can be extrapolated from its structure and data available for the parent compound, indole-3-carboxaldehyde.[6][7]
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The ability to both donate and accept hydrogen bonds facilitates interaction.[5][8] However, the large non-polar indole core limits high solubility, especially in water.[6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents possess large dipole moments that can solvate the polar regions of the molecule effectively.[5] The parent compound is known to be soluble in DMSO and DMF (~30 mg/mL).[7] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity from the aldehyde, methoxy, and N-H groups prevents effective solvation by non-polar solvents.[6] |
The logical relationship between molecular structure and solvent choice can be visualized as a decision-making workflow.
References
- 1. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 70555-46-3 [sigmaaldrich.com]
- 4. This compound CAS#: 70555-46-3 [amp.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Intermediate: 6-Methoxy-1H-indole-3-carbaldehyde in the Synthesis of Melatonin Analogues
Introduction: The Versatility of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast family of indole derivatives, 6-methoxy-1H-indole-3-carbaldehyde stands out as a pivotal intermediate, particularly in the synthesis of melatonin analogues and other bioactive molecules. Its strategic placement of a methoxy group on the benzene ring and a reactive carbaldehyde function at the C3 position of the pyrrole ring allows for diverse chemical manipulations, leading to compounds with significant therapeutic potential.
This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis and utilization of this compound. We will detail a robust protocol for its preparation via the Vilsmeier-Haack reaction and subsequently illustrate its application in a multi-step synthesis of N-acetyl-6-methoxytryptamine, a potent melatonin analogue.
Part 1: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate. For indoles, this electrophilic substitution predominantly occurs at the electron-rich C3 position.
Underlying Principle
The reaction commences with the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent, from DMF and POCl₃. The indole nitrogen's lone pair of electrons pushes electron density into the pyrrole ring, making the C3 position highly nucleophilic. This position then attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the aqueous workup yields the desired aldehyde.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of 6-methoxyindole.
Detailed Protocol: Synthesis of this compound
Materials:
-
6-Methoxyindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice-salt bath
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4 molar equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add POCl₃ (1.5 molar equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-methoxyindole (1 molar equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Reaction Completion and Workup: Gently heat the reaction mixture to 80-90 °C and maintain this temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is basic (pH 8-9). A solid precipitate will form.
-
Purification: Filter the solid precipitate and wash it thoroughly with cold water. Dry the solid under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 6-Methoxyindole | 147.17 | 1.0 | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 4.0 | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 | - |
| This compound | 175.18 | - | 85-95 |
Table 1: Reagent stoichiometry and expected yield for the Vilsmeier-Haack formylation of 6-methoxyindole.
Part 2: Application in the Synthesis of N-Acetyl-6-methoxytryptamine
This compound is an excellent precursor for the synthesis of 6-methoxytryptamine, which can then be readily acetylated to yield N-acetyl-6-methoxytryptamine, a close structural and functional analogue of melatonin. This synthetic route typically involves a three-step sequence: a Henry (nitroaldol) reaction, followed by reduction of the nitroalkene, and finally, N-acetylation.
Synthetic Pathway Overview
The carbonyl group of this compound is first condensed with nitromethane in a base-catalyzed Henry reaction to form a nitroalkene. This intermediate is then reduced to the corresponding primary amine, 6-methoxytryptamine. The final step involves the selective acetylation of the primary amine to afford the target molecule.
Synthetic Workflow: From Aldehyde to Melatonin Analogue
Caption: Three-step synthesis of N-acetyl-6-methoxytryptamine.
Detailed Protocols
Materials:
-
This compound
-
Nitromethane
-
Ammonium acetate or a suitable base (e.g., NaOH, KOH)
-
Ethanol or a suitable solvent
Procedure:
-
To a solution of this compound (1 molar equivalent) in ethanol, add nitromethane (5-10 molar equivalents).
-
Add a catalytic amount of ammonium acetate (or another suitable base) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 6-methoxy-3-(2-nitrovinyl)-1H-indole.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 175.18 | 1.0 | - |
| Nitromethane | 61.04 | 5.0-10.0 | - |
| 6-Methoxy-3-(2-nitrovinyl)-1H-indole | 218.21 | - | 80-90 |
Table 2: Reagents and expected yield for the Henry reaction.
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
6-Methoxy-3-(2-nitrovinyl)-1H-indole
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (3-4 molar equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 6-methoxy-3-(2-nitrovinyl)-1H-indole (1 molar equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-methoxytryptamine.
Method B: Using Sodium Borohydride and Nickel(II) Chloride (a safer alternative)
Materials:
-
6-Methoxy-3-(2-nitrovinyl)-1H-indole
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol or aqueous acetonitrile
Procedure:
-
Dissolve 6-methoxy-3-(2-nitrovinyl)-1H-indole (1 molar equivalent) in methanol or a mixture of acetonitrile and water.[5]
-
Add NiCl₂·6H₂O (catalytic amount, e.g., 0.2 molar equivalents).
-
Cool the mixture in an ice bath and add NaBH₄ (4-6 molar equivalents) portion-wise. A black precipitate of nickel boride will form, and hydrogen gas will evolve.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by adding water. Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 6-methoxytryptamine.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) (LiAlH₄) | Typical Yield (%) (NaBH₄/NiCl₂) |
| 6-Methoxytryptamine | 190.24 | 70-80 | 75-85 |
Table 3: Expected yields for the reduction of 6-methoxy-3-(2-nitrovinyl)-1H-indole.
Materials:
-
6-Methoxytryptamine
-
Acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve 6-methoxytryptamine (1 molar equivalent) in dichloromethane.
-
Add pyridine or triethylamine (1.2 molar equivalents) to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (1.1 molar equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to give pure N-acetyl-6-methoxytryptamine.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| N-Acetyl-6-methoxytryptamine | 232.28 | 90-98 |
Table 4: Expected yield for the N-acetylation of 6-methoxytryptamine.
Conclusion
This compound is a highly valuable and versatile intermediate in synthetic organic and medicinal chemistry. The protocols detailed in this application note provide reliable and scalable methods for its synthesis and subsequent elaboration into bioactive molecules such as N-acetyl-6-methoxytryptamine. The Vilsmeier-Haack formylation offers a direct and high-yielding route to the aldehyde, while the three-step conversion to the melatonin analogue demonstrates its practical utility in drug discovery and development. These procedures, grounded in established chemical principles, offer a solid foundation for researchers to explore the rich chemistry of the indole scaffold.
References
Synthesis of bioactive compounds from 6-Methoxy-1H-indole-3-carbaldehyde.
An Application Guide to the Synthesis of Bioactive Compounds from 6-Methoxy-1H-indole-3-carbaldehyde
Introduction: The Strategic Value of the 6-Methoxyindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Within this class, this compound stands out as a particularly versatile and valuable starting material. The electron-donating methoxy group at the 6-position modulates the reactivity of the indole ring, while the aldehyde functionality at the 3-position serves as a versatile handle for a multitude of chemical transformations.
This guide provides an in-depth exploration of key synthetic pathways originating from this compound. We will move beyond simple procedural lists to explain the strategic rationale behind each transformation, offering detailed, field-proven protocols for the synthesis of diverse bioactive molecules. The methodologies discussed herein are foundational for developing compounds with potential applications in oncology, infectious diseases, and neuropharmacology.[2][3]
Core Synthetic Transformations and Protocols
The reactivity of this compound is dominated by the aldehyde group, which readily undergoes condensation, reduction, and carbon-carbon bond-forming reactions.[4] These transformations provide access to a wide range of molecular architectures.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful reaction for forming a new carbon-carbon double bond by reacting a carbonyl group with an active methylene compound.[5] This reaction is particularly effective with indole-3-carbaldehydes, creating an extended conjugated system that is a common feature in many bioactive compounds, including potent antitumor agents.[6] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 6-Methoxy-Indole Derivatives in the Pictet-Spengler Reaction
Introduction: A Modern Take on a Classic Reaction
The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of heterocyclic chemistry.[1][2] It provides a powerful and direct route for the synthesis of tetrahydro-β-carbolines (THBCs) and tetrahydroisoquinolines (THIQs) by reacting a β-arylethylamine with a carbonyl compound under acidic conditions.[1][3] The resulting THBC scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs with a wide spectrum of biological activities, including antitumor and antiviral properties.[4][5][6][7]
This guide focuses on the strategic implementation of indole substrates bearing a 6-methoxy substituent, such as 6-methoxytryptamine. The introduction of this electron-donating group significantly enhances the indole's nucleophilicity, facilitating the key cyclization step under milder conditions and expanding the reaction's applicability in the synthesis of complex, sensitive molecules.[8] We will delve into the mechanistic nuances, provide field-tested protocols, and illustrate the workflow for leveraging this powerful reaction in research and drug development.
Mechanistic Insights: The Role of the 6-Methoxy Group
A deep understanding of the reaction mechanism is critical for optimization and troubleshooting. The Pictet-Spengler reaction proceeds through a well-established pathway, which is favorably influenced by the 6-methoxy substituent.
The Core Mechanism: The reaction is initiated by the condensation of the amine (e.g., 6-methoxytryptamine) and an aldehyde to form a Schiff base (imine). In the presence of an acid catalyst, the imine is protonated to generate a highly electrophilic iminium ion.[2][8] This ion is the key intermediate that triggers the intramolecular cyclization.
The cyclization itself, an electrophilic aromatic substitution, is the reaction's defining step. The electron-rich indole ring acts as the nucleophile. There are two plausible pathways for this attack:[1][9]
-
Direct C-2 Attack: The iminium ion is attacked directly by the C-2 position of the indole.
-
C-3 Attack & Rearrangement: The more nucleophilic C-3 position of the indole attacks the iminium ion, forming a transient spiroindolenine intermediate. This intermediate then undergoes a rapid, acid-catalyzed 1,2-alkyl shift to yield the final, more stable tetrahydro-β-carboline ring system.[10][11][12]
Current evidence suggests the spiroindolenine pathway is often operative, particularly when the C-2 position is substituted.[10]
Causality of the 6-Methoxy Group's Influence: The methoxy group (-OCH₃) at the C-6 position is a strong electron-donating group (EDG) through resonance. Its presence enriches the entire indole ring system with electron density. This has two profound consequences:
-
Enhanced Nucleophilicity: The increased electron density makes the indole a much more potent nucleophile. This accelerates the rate-determining cyclization step.
-
Milder Reaction Conditions: Because the indole is "activated," the reaction can often proceed efficiently under significantly milder conditions—using weaker acids (e.g., acetic acid, pivalic acid) or lower temperatures.[13] This is invaluable for substrates that are sensitive to harsh acids or high heat, a common challenge in the synthesis of complex natural products.[3][8]
Application Notes for Researchers
Substrate & Reagent Selection
-
Amine Component: While this guide focuses on 6-methoxytryptamine, the principles apply to other tryptamines and β-phenethylamines. The choice of amine dictates the core heterocyclic system (THBC from tryptamines, THIQ from phenethylamines).
-
Carbonyl Component: A wide array of aldehydes (aromatic, heteroaromatic, aliphatic) and even some ketones can be employed.[14] The steric and electronic properties of the carbonyl component will influence reaction rates and can be used to introduce diversity at the C-1 position of the final product.
-
A Note on 6-Methoxy-1H-indole-3-carbaldehyde: While less common, it is mechanistically feasible to use this compound as the aldehyde partner with a different amine, such as β-phenethylamine. In this scenario, the indole moiety would be incorporated into the C-1 substituent of the resulting tetrahydroisoquinoline, a strategy that can be used to synthesize complex hybrid molecules.
-
Acid Catalysts: Trifluoroacetic acid (TFA) is a highly effective and common catalyst. However, due to the activating effect of the 6-methoxy group, milder acids like acetic acid or Lewis acids such as BF₃·OEt₂ can be sufficient.[3][15] For highly sensitive substrates, enantioselective variants often use chiral phosphoric acids or squaramide catalysts.[16]
-
Solvents: Dichloromethane (DCM) and toluene are standard choices. For reactions requiring higher temperatures, toluene is preferred. Aprotic solvents are generally favored to avoid competitive reactions with the iminium ion.[1]
Optimizing Reaction Conditions
The interplay between catalyst, temperature, and reaction time is crucial for maximizing yield and controlling selectivity.
| Parameter | Kinetic Control | Thermodynamic Control | Rationale & Field Insights |
| Temperature | Low (-78 °C to RT) | Elevated (RT to Reflux) | Lower temperatures can "trap" the kinetically favored diastereomer, which is often the cis product in reactions with chiral tryptophans.[9] Higher temperatures allow for equilibration to the more stable trans product. |
| Acid Strength | Strong (e.g., TFA) | Weaker (e.g., Acetic Acid) | A strong acid rapidly generates the iminium ion, favoring rapid cyclization. Weaker acids may allow for slower, more controlled reactions or prevent degradation of sensitive functional groups. |
| Reaction Time | Shorter | Longer | Kinetic products form faster. Allowing the reaction to proceed for longer, especially at higher temperatures, enables the potential conversion of the kinetic product to the thermodynamic one. |
Table 1: General Guidelines for Reaction Control.
Detailed Experimental Protocol: Synthesis of 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
This protocol provides a reliable, step-by-step method for a representative Pictet-Spengler reaction. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials & Equipment
-
Reagents:
-
6-Methoxytryptamine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA, 1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and nitrogen inlet
-
Syringes
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and chamber
-
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-methoxytryptamine (e.g., 190 mg, 1.0 mmol) in anhydrous DCM (10 mL). Stir the solution at room temperature until all solid has dissolved.
-
Aldehyde Addition: Add benzaldehyde (e.g., 112 µL, 1.1 mmol) to the stirred solution via syringe.
-
Catalyst Addition & Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (e.g., 112 µL, 1.5 mmol) dropwise. After addition, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexane. The product should have a different Rf value than the starting materials. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and increasing to 30:70) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The expected yield is typically in the range of 75-90%.
Conclusion
The Pictet-Spengler reaction remains an indispensable tool for the synthesis of indole alkaloids and related pharmacophores.[3][17] The use of electron-rich substrates like 6-methoxytryptamine significantly enhances the reaction's utility, allowing for efficient cyclization under mild conditions compatible with sensitive functional groups. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can effectively leverage this reaction to construct complex molecular architectures for natural product synthesis and drug discovery programs.[6]
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of Bio-active Scaffolds via Knoevenagel Condensation with 6-Methoxy-1H-indole-3-carbaldehyde
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its C-3 position is particularly reactive and serves as a versatile handle for synthesizing complex molecular architectures.[1] The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, provides a robust and efficient method for elaborating this position.[2][3][4]
This guide focuses on the Knoevenagel condensation of 6-Methoxy-1H-indole-3-carbaldehyde. The presence of the electron-donating methoxy group at the 6-position of the indole ring influences the electron density of the aromatic system, which can modulate the reactivity of the aldehyde and the biological properties of the resulting products. This reaction is a cornerstone technique for generating α,β-unsaturated systems, which are critical intermediates and pharmacophores in their own right, particularly in the development of novel therapeutic agents. These application notes provide the mechanistic framework, detailed experimental protocols, and practical insights necessary for researchers, medicinal chemists, and drug development professionals to successfully leverage this powerful synthetic transformation.
The Reaction Mechanism: A Stepwise Perspective
The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps, beginning with an acidic proton abstraction and culminating in a dehydration event. The use of a weak base, such as piperidine or pyridine, is crucial to facilitate the deprotonation of the active methylene compound without inducing self-condensation of the aldehyde.[4]
The mechanism unfolds as follows:
-
Carbanion Formation: A weak base abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate).[5][6] The stability of this carbanion is key to the reaction's success.
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral alkoxide intermediate.[6]
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield a neutral β-hydroxy adduct (an aldol-type product).[5]
-
Dehydration: A final base-catalyzed elimination of a water molecule from the β-hydroxy adduct results in the formation of a new carbon-carbon double bond, yielding the final α,β-unsaturated product.[2][5]
References
Application Note: Strategic Synthesis of Methoxy-Substituted Carbazole Alkaloids from 6-Methoxy-1H-indole-3-carbaldehyde
Abstract
Carbazole alkaloids represent a critical class of heterocyclic compounds, renowned for their extensive biological activities and applications in materials science. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of medicinally relevant carbazole scaffolds, beginning with the versatile and strategically important building block, 6-Methoxy-1H-indole-3-carbaldehyde. We explore several modern synthetic blueprints, including transition metal-catalyzed C-H functionalization and photochemical cyclization, explaining the causality behind these strategic choices. A detailed, field-proven protocol for a photochemical approach is provided, complete with experimental workflows, data analysis, and troubleshooting, designed to ensure reproducible and high-yield synthesis of a target 2-methoxy-substituted benzo[a]carbazole.
Introduction: The Strategic Importance of Carbazole Alkaloids
Carbazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1] These activities include potent anti-tumor, neuroprotective, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5] Many potent therapeutic agents, including the FDA-approved drugs Carvedilol and Midostaurin, feature the carbazole nucleus, highlighting its significance in drug design.[4]
The starting material, this compound, is a highly valuable precursor for several reasons:
-
The Indole Core: It provides the foundational A and B rings of the carbazole skeleton.
-
The 6-Methoxy Group: This substitution pattern is prevalent in a variety of natural carbazole alkaloids and can significantly influence biological activity through specific hydrogen bonding interactions or metabolic stability.[6]
-
The 3-Carbaldehyde Functionality: This aldehyde group serves as a versatile synthetic handle. It is an electrophilic site that can be readily transformed to construct the crucial third (C) ring of the carbazole system through a variety of carbon-carbon bond-forming reactions.
This guide focuses on the logical and efficient construction of the carbazole skeleton from this specific indole precursor, bridging the gap between theoretical synthetic strategies and practical laboratory execution.
Synthetic Blueprint: Annulation Strategies for Carbazole Formation
The primary synthetic challenge is the annulation of a third aromatic ring onto the C2 and C3 positions of the indole core. Modern organic synthesis offers several elegant solutions that leverage the inherent reactivity of the indole and the aldehyde handle.
Strategy A: Transition Metal-Catalyzed C-H Functionalization
Recent advances in organometallic chemistry have established C-H activation as a powerful, atom-economical tool for forging complex molecules.[7][8] Palladium and Rhodium catalysts are particularly effective for constructing carbazoles from indole precursors.[9][10][11]
-
Causality & Rationale: This strategy typically involves a two-step sequence. First, the indole-3-carbaldehyde is converted into a cyclization precursor, such as a 3-styryl indole, via a condensation or Wittig-type reaction. In the key step, a palladium(II) catalyst orchestrates an intramolecular oxidative C-H/C-H coupling (a Fujiwara-Morita or oxidative Heck-type reaction) between the C2 position of the indole and a C-H bond on the newly introduced styryl group to form the carbazole ring system.[10] This approach avoids the need for pre-functionalizing the indole at the C2 position with a halide or organometallic group, thus shortening the synthetic sequence.
Strategy B: Photochemical Dehydrogenative Cyclization
Photochemical reactions offer a clean and often catalyst-free method for forming carbon-carbon bonds. The Mallory reaction, a classic 6π-electrocyclization of stilbene-type molecules, is highly applicable to carbazole synthesis.[12]
-
Causality & Rationale: Similar to the above, the aldehyde is first converted to a 3-styryl indole. This precursor possesses a stilbene-like conjugated π-system. Upon irradiation with UV light (e.g., 350 nm), the molecule undergoes a 6π-electrocyclization to form a dihydocarbazole intermediate.[13][14] This intermediate subsequently aromatizes, often via oxidation by air or an added oxidant (though many modern protocols proceed without external oxidants), to yield the final carbazole product.[13] This method is attractive due to its mild conditions, high yields, and avoidance of heavy metal catalysts.
Strategy C: Tandem Condensation/Cycloaddition Cascades
For rapid assembly of the carbazole core, tandem or cascade reactions provide the highest level of efficiency. These methods construct multiple bonds in a single operation from simple starting materials.
-
Causality & Rationale: The indole-3-carbaldehyde can act as a key component in multi-component reactions. For instance, a reaction with an enal in the presence of a base can trigger a [4+2] cycloaddition/dehydration/oxidative aromatization cascade to directly form the carbazole.[15] Another powerful strategy involves the formal [2+2+2] annulation of indoles, ketones, and nitroolefins, which can be promoted under metal-free conditions to build highly substituted carbazoles.[16] These approaches are highly convergent but may require more specific substrate combinations.
Detailed Protocol: Photochemical Synthesis of 2-Methoxy-11H-benzo[a]carbazole
This protocol details the synthesis of a representative carbazole using the robust and environmentally conscious photochemical strategy (Strategy B). The process is divided into two main parts: the synthesis of the cyclization precursor and the final photochemical annulation.
Overall Reaction Scheme
(Self-generated image for illustrative purposes)
Step 1: Wittig Reaction to form 6-methoxy-3-(2-phenylvinyl)-1H-indole. Step 2: Photochemical cyclization to form 2-methoxy-11H-benzo[a]carbazole.
Part A: Synthesis of the 3-Styryl Indole Precursor (Wittig Reaction)
Objective: To convert the aldehyde functionality of the starting material into a styryl group, creating the necessary conjugated system for photocyclization.
Materials & Reagents:
-
Benzyltriphenylphosphonium chloride (CAS: 1100-88-5)
-
Potassium tert-butoxide (KOtBu) (CAS: 865-47-4)
-
This compound (CAS: 53178-95-7)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Argon or Nitrogen gas inlet
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Ylide Generation: To a flame-dried 250 mL three-neck flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (4.28 g, 11.0 mmol, 1.1 eq.). Add anhydrous THF (80 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.23 g, 11.0 mmol, 1.1 eq.) portion-wise over 10 minutes. The solution will turn a deep orange/red color, indicating the formation of the phosphorus ylide. Stir the mixture at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.75 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (20 mL). Add this solution dropwise to the ylide mixture at 0 °C over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 66 °C) for 4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 3:1 Hexanes:EtOAc eluent.
-
Work-up: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford the product, 6-methoxy-3-(2-phenylvinyl)-1H-indole, as a pale yellow solid. The product is a mixture of E/Z isomers.
Part B: Photochemical Dehydrogenative Cyclization
Objective: To induce a 6π-electrocyclization of the styryl indole precursor to form the final carbazole product.
Materials & Reagents:
-
6-methoxy-3-(2-phenylvinyl)-1H-indole (from Part A)
-
Acetonitrile (MeCN), HPLC grade
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Equipment:
-
Quartz reaction tube
-
Rayonet photoreactor equipped with 350 nm lamps
-
Magnetic stirrer
-
Argon gas supply with needle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Solution Preparation: Dissolve the 3-styryl indole precursor (1.25 g, 5.0 mmol, 1.0 eq.) in acetonitrile (500 mL) in a large quartz reaction vessel. This results in a 0.01 M solution, a typical concentration for efficient light penetration.[13][14]
-
Degassing: Purge the solution with a gentle stream of argon for 30 minutes to remove dissolved oxygen, which can quench the excited state or lead to side reactions.
-
Irradiation: Place the sealed quartz tube in the center of the Rayonet photoreactor. Irradiate the solution with 350 nm UV lamps at room temperature with continuous stirring.[14] Monitor the reaction by TLC (3:1 Hexanes:EtOAc) for the disappearance of the starting material and the appearance of a new, lower Rf, fluorescent spot corresponding to the carbazole product. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, remove the reaction vessel from the photoreactor and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to yield 2-methoxy-11H-benzo[a]carbazole as a white or off-white solid.
Data Presentation and Analysis
All quantitative data should be meticulously recorded. The following tables provide expected outcomes and a guide for troubleshooting.
Table 1: Summary of Protocol Parameters and Expected Results
| Parameter | Part A (Wittig Reaction) | Part B (Photocyclization) |
|---|---|---|
| Scale | 10.0 mmol | 5.0 mmol |
| Key Reagents | Benzyltriphenylphosphonium Cl, KOtBu | N/A (Light-induced) |
| Solvent | Anhydrous THF | Acetonitrile (0.01 M) |
| Temperature | Reflux (66 °C) | Room Temperature |
| Reaction Time | 4 hours | 12-24 hours |
| Typical Yield | 75-85% | 80-95% |
Table 2: Representative Characterization Data for 2-Methoxy-11H-benzo[a]carbazole
| Analysis | Expected Data |
|---|---|
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.5-11.0 (br s, 1H, NH), 7.0-8.5 (m, 9H, Ar-H), 3.95 (s, 3H, OCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 155.8, 140.1, 138.5, 128-110 (multiple aromatic C), 102.4, 55.9 (OCH₃) |
| HRMS (ESI) | m/z calculated for C₁₇H₁₄NO⁺ [M+H]⁺: 248.1070; Found: 248.1075 |
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low yield in Wittig reaction (Part A) | Incomplete ylide formation (moisture). | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. |
| Steric hindrance or poor aldehyde reactivity. | Increase reaction time or temperature slightly. Confirm aldehyde purity. | |
| Incomplete photocyclization (Part B) | Insufficient irradiation time. | Continue irradiation and monitor by TLC until starting material is consumed. |
| Solution too concentrated, poor light penetration. | Dilute the reaction mixture to 0.01 M or lower. | |
| Presence of oxygen. | Ensure thorough degassing with argon prior to and during the reaction. | |
| Formation of side products | Photodegradation of product. | Monitor the reaction closely and stop immediately upon completion. |
| | Oxidation side reactions. | Ensure the system is free of external oxidants unless required by the specific substrate. |
Workflow and Mechanistic Visualization
Diagrams created using Graphviz DOT language provide a clear visual representation of the process flow and underlying chemical mechanism.
Caption: Overall workflow from starting material to final carbazole product.
Caption: Key steps in the photochemical formation of the carbazole ring.
Conclusion
This compound stands out as a highly effective and versatile starting material for the synthesis of carbazole alkaloids. By leveraging modern synthetic strategies such as transition-metal catalysis or photochemical cyclization, researchers can efficiently access complex molecular architectures with high degrees of control and yield. The detailed photochemical protocol presented here offers a robust, reproducible, and scalable method for producing methoxy-substituted benzo[a]carbazoles, which are valuable scaffolds for drug discovery and materials science. This guide provides the foundational knowledge and practical steps necessary for scientists to successfully incorporate these powerful techniques into their research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. echemcom.com [echemcom.com]
- 6. biodragon.cn [biodragon.cn]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Triple Successive C-H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dehydrogenative Photocyclization of 3-Styryl Indoles to Fused Indole Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct construction of carbazoles from 2-methyl-indole-3-carbaldehydes and enals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
Preparation of Biologically Active Bis-Indole Alkaloids from 6-Methoxy-1H-indole-3-carbaldehyde
An Application Note and Protocol for Researchers
Abstract
Bis-indole alkaloids, particularly bis(indolyl)methanes (BIMs), represent a privileged scaffold in medicinal chemistry due to their extensive range of biological activities, including anticancer, antibacterial, and antioxidant properties.[1][2][3] These compounds are found in various terrestrial and marine natural products and their synthesis is a topic of significant interest for drug development professionals.[1][4] This document provides a detailed guide for the synthesis of bis-indole alkaloids using 6-Methoxy-1H-indole-3-carbaldehyde as a key starting material. We will delve into the underlying reaction mechanism, provide step-by-step protocols for synthesis and purification, and discuss methods for structural characterization.
Introduction and Scientific Background
The indole nucleus is a cornerstone of many biologically active compounds.[5] Bis-indole alkaloids, which feature two indole moieties, often exhibit enhanced biological potency compared to their monomeric counterparts.[6][7][8][9] A common and efficient method for synthesizing the core structure of many bis-indole alkaloids, the bis(indolyl)methane framework, is through the acid-catalyzed electrophilic substitution reaction between an indole and an aldehyde or ketone.[4][10][11][12]
In this application note, we focus on the reaction of this compound with a second indole molecule. The methoxy group on the starting aldehyde can be a key feature for modulating the electronic properties and biological activity of the final product. The overall reaction is a condensation that forms a new carbon-carbon bond, linking the two indole rings through a methylene bridge derived from the aldehyde.
Reaction Mechanism: Acid-Catalyzed Electrophilic Substitution
The synthesis of bis(indolyl)methanes is typically facilitated by either Brønsted or Lewis acids.[11][12] The reaction proceeds through a well-established electrophilic substitution mechanism.
Causality of Mechanistic Steps:
-
Protonation/Activation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of this compound. This activation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Nucleophilic Attack by Indole: A molecule of a second indole acts as the nucleophile. The C3 position of indole is highly electron-rich and preferentially attacks the activated carbonyl carbon. This step forms an intermediate known as an indolylcarbinol.[13]
-
Formation of the Indoleninium Cation: The indolylcarbinol is subsequently protonated by the acid catalyst at the hydroxyl group, forming a good leaving group (water). The departure of water generates a resonance-stabilized indoleninium cation, which is a potent electrophile.
-
Second Electrophilic Attack: A second molecule of the indole nucleophile attacks the electrophilic carbon of the indoleninium species. This is the final bond-forming step.
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the aromaticity of the second indole ring and release the acid catalyst, yielding the final bis(indolyl)methane product.
Caption: General mechanism for acid-catalyzed synthesis of bis(indolyl)methanes.
Experimental Protocols
This section provides a general, yet detailed, protocol that can be adapted based on the specific indole nucleophile and catalyst chosen.
Materials and Reagents
-
This compound (≥98% purity)
-
Indole (or substituted indole derivative, ≥98% purity)
-
Catalyst: e.g., Triethylborane (Et₃B)[10], Boric Acid (H₃BO₃)[12], or an acidic ionic liquid like [hmim]HSO₄.[4]
-
Solvent: Dichloroethane (ClCH₂CH₂Cl)[10], Acetonitrile, or Ethanol[4], depending on the catalyst.
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Solvents for chromatography: Ethyl Acetate and Hexane (HPLC grade)
-
Silica Gel (for column chromatography, 230-400 mesh)
Equipment
-
Round-bottom flasks and stir bars
-
Condenser (if heating is required)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Detailed Synthesis Protocol (Example using Triethylborane)
This protocol is adapted from a literature procedure known for its efficiency and mild conditions.[10]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the indole nucleophile (2.0 mmol) and this compound (1.0 mmol).
-
Solvent Addition: Add the solvent, for instance, dichloroethane (approx. 0.3 mL per 0.1 g of aldehyde). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Carefully add the catalyst. For example, add a catalytic amount of triethylborane (Et₃B, approx. 0.03 mL).
-
Expert Insight: Triethylborane acts as a mild Lewis acid, efficiently catalyzing the reaction with short reaction times and clean product formation.[10] Protic acids can also be used, but may require longer reaction times or higher temperatures.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane-ethyl acetate eluent). The starting materials should be consumed within 20-60 minutes.
-
Reaction Quench: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated solution of sodium bicarbonate (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product.
Purification Protocol: Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient is 9:1 hexane-ethyl acetate, gradually increasing the polarity to 7:3.[10]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified bis-indole alkaloid as a solid.
Caption: A typical experimental workflow for bis-indole alkaloid synthesis.
Data Summary and Characterization
The success of the synthesis must be confirmed through rigorous characterization. The choice of catalyst can significantly impact reaction conditions and yields.
Table 1: Comparison of Catalytic Systems for Bis(indolyl)methane Synthesis
| Catalyst System | Solvent | Temperature | Typical Time | Typical Yield | Reference |
| Triethylborane (Et₃B) | Dichloroethane | Room Temp. | 20-60 min | High | [10] |
| Boric Acid (H₃BO₃) | Acetonitrile | Room Temp. | 2-4 hours | Good-Excellent | [12] |
| [hmim]HSO₄ (Ionic Liquid) | Ethanol | Room Temp. | 30-90 min | Excellent | [4] |
| Polyvinylsulfonic acid | Acetonitrile | Room Temp. | 1-2 hours | Good-Excellent | [11] |
| HCl/Silica Gel | Solvent-free | Room Temp. | 15-30 min | Excellent | [11] |
Structural Characterization
The structure of the synthesized bis(indolyl)methane should be confirmed using modern spectroscopic techniques.[14][15]
-
¹H NMR Spectroscopy: The most telling signal is the appearance of a sharp singlet in the range of 5.5–6.5 ppm.[16] This peak corresponds to the proton on the central methine carbon that bridges the two indole rings. Other key signals include the aromatic protons of the indole rings and the methoxy group protons (typically a singlet around 3.8-4.0 ppm).
-
¹³C NMR Spectroscopy: Look for the signal of the central methine carbon, as well as the characteristic signals for the carbons of the two indole moieties.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound, verifying that the desired condensation has occurred. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.[15]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands for the indole rings.
Conclusion
This application note details an efficient and reliable methodology for the synthesis of bis-indole alkaloids starting from this compound. The acid-catalyzed condensation with another indole is a robust reaction that can be achieved using a variety of catalytic systems, offering flexibility to the researcher.[11][12] The resulting bis(indolyl)methane structures are of significant interest in pharmacology and drug discovery due to their diverse biological activities.[2][7][17] The protocols provided herein for synthesis, purification, and characterization serve as a comprehensive guide for producing these valuable compounds for further research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of bis(indolyl)methanes by the alkylation of indoles with alcohols using heterogeneous CuFe 2 O 4 catalyst | Vietnam Journal of Catalysis and Adsorption [jca.edu.vn]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis | MDPI [mdpi.com]
- 8. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. cris.bgu.ac.il [cris.bgu.ac.il]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and photophysical properties of some 3,3′-bisindolyl(aryl)methanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, characterization and photophysical properties of some 3,3′-bisindolyl(aryl)methanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. jocpr.com [jocpr.com]
Application Notes and Protocols: 6-Methoxy-1H-indole-3-carbaldehyde in the Synthesis of Novel Antimicrobial Agents
Introduction: The Enduring Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its inherent ability to interact with various biological targets has made it a focal point in the quest for new therapeutic agents.[2] Among the diverse functionalities that can be appended to the indole ring, the carbaldehyde group at the 3-position serves as a versatile synthetic handle for the construction of a multitude of heterocyclic derivatives. This application note focuses on a particularly promising starting material, 6-methoxy-1H-indole-3-carbaldehyde, and its application in the synthesis of novel antimicrobial agents. The introduction of a methoxy group at the 6-position can significantly influence the electronic properties and lipophilicity of the resulting molecules, potentially enhancing their antimicrobial efficacy and modulating their pharmacokinetic profiles.
This guide provides researchers, scientists, and drug development professionals with detailed protocols for the synthesis of various antimicrobial agents derived from this compound, insights into their structure-activity relationships, and an overview of their mechanisms of action.
Synthetic Pathways and Methodologies
The aldehyde functionality of this compound is a gateway to a rich variety of chemical transformations, most notably condensation reactions with nucleophiles to form Schiff bases, hydrazones, and chalcones. These intermediates can then be further elaborated into more complex heterocyclic systems.
Diagram of Synthetic Pathways
Caption: Key synthetic routes from this compound.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of various classes of antimicrobial agents. While Protocol 1 is specific to a 6-methoxy derivative found in the literature, Protocols 2 and 3 are generalized from established methods for indole-3-carbaldehydes and are readily adaptable for the 6-methoxy analog.
Protocol 1: Synthesis of 2-((6-Methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide (a Semicarbazone Derivative)
This protocol is adapted from the synthesis of analogous indole-3-carbaldehyde semicarbazones.
Rationale: Semicarbazones are known to possess a wide range of biological activities, including antibacterial and anticonvulsant properties. The reaction involves the condensation of the aldehyde with semicarbazide hydrochloride, where the nucleophilic amino group of the semicarbazide attacks the electrophilic carbonyl carbon of the aldehyde.
Materials:
-
This compound
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Methanol
Procedure:
-
Prepare a solution of sodium acetate (2 mmol) in water (10 mL).
-
In a separate flask, dissolve semicarbazide hydrochloride (1 mmol) in a mixture of methanol and water (1:1 v/v, 100 mL) with gentle heating.
-
Add the sodium acetate solution dropwise to the hot semicarbazide solution.
-
To this resulting mixture, add a solution of this compound (2 mmol) in ethanol (10 mL).
-
Reflux the reaction mixture for 3 hours and then stir at room temperature for 24 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated solid is collected by filtration, washed several times with hot water and then with cold ethanol.
-
The crude product is then dried. Recrystallization from a suitable solvent system, such as a methanol:acetone mixture, can be performed for further purification.
Characterization: The final product should be characterized by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives
Rationale: The formation of an azomethine (-C=N-) linkage through the condensation of an aldehyde with a primary amine is a cornerstone of synthetic organic chemistry.[3] Schiff bases of indole-3-carbaldehyde are widely explored for their antimicrobial potential.[4][5] The electronic nature of the substituent on the primary amine can significantly impact the biological activity of the resulting Schiff base.[6]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (0.01 mol) in ethanol (20 mL) in a round-bottom flask.
-
Add the substituted primary amine (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.
Protocol 3: General Procedure for the Synthesis of Chalcone Derivatives
Rationale: Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities, including antimicrobial effects.[7] Their synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone.[8]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone, etc.)
-
Ethanol
-
Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution
Procedure:
-
In a flask, dissolve this compound (0.01 mol) and the substituted acetophenone (0.01 mol) in ethanol (20-30 mL).
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of KOH or NaOH with constant stirring, maintaining the temperature below 10°C.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the product, wash thoroughly with water until neutral, and dry.
-
Recrystallize from a suitable solvent such as ethanol.
Antimicrobial Activity Data
The evaluation of antimicrobial activity is crucial for the development of new therapeutic agents. The minimum inhibitory concentration (MIC) is the most common metric used to quantify the in vitro efficacy of a compound against a specific microorganism.
| Compound Class | Derivative of this compound | Test Organism | MIC (µg/mL) | Reference |
| Semicarbazone | 2-((6-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | >150 | [9][10] |
| Semicarbazone | 2-((6-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | >150 | [9][10] |
| Hydrazone | General derivatives | Various bacteria and fungi | 32-512 | [2] |
Note: The antimicrobial activity of the 6-methoxy semicarbazone derivative was found to be relatively low in the cited study compared to other halogenated analogs. However, this highlights the importance of substituent effects on biological activity.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring and the appended functionalities.
Diagram of Structure-Activity Relationships
Caption: Key structural features influencing antimicrobial activity.
Key SAR Insights:
-
The Methoxy Group at Position 6: The electron-donating nature of the methoxy group at the C6 position can enhance the electron density of the indole ring system. This modification can influence the binding affinity of the molecule to its biological target. Furthermore, it can affect the lipophilicity of the compound, which is a critical factor for cell membrane penetration. Some studies on related heterocyclic systems suggest that a methoxy substituent can enhance antibacterial activity.[2]
-
The Side Chain at Position 3: The type of derivative formed at the C3 position (e.g., Schiff base, hydrazone, chalcone) is a primary determinant of the antimicrobial spectrum and potency. For instance, hydrazone derivatives of indoles have shown a broad spectrum of activity.[1][11]
-
Substituents on the Appended Moiety: For derivatives like Schiff bases and chalcones, the electronic properties of the substituents on the appended aromatic ring are crucial. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl) can significantly alter the antimicrobial activity.[6] For example, in a series of indole-containing hydrazones, the presence of fluorine and chlorine atoms on the phenyl ring was found to be significant for antimicrobial activity.[1]
Proposed Mechanisms of Action:
While the precise mechanism of action can vary depending on the specific derivative, several general mechanisms have been proposed for indole-based antimicrobial agents:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the indole scaffold allows these compounds to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Protein Synthesis: Some indole derivatives have been shown to inhibit bacterial protein synthesis, a fundamental process for cell growth and replication.[1]
-
Inhibition of Biofilm Formation: Bacterial biofilms are a major contributor to antibiotic resistance. Certain indole derivatives have demonstrated the ability to inhibit biofilm formation, making bacteria more susceptible to conventional antibiotics.[11]
-
Interaction with Key Enzymes: Specific indole derivatives may act by inhibiting essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.
Conclusion
This compound stands out as a highly valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds with promising antimicrobial properties. The synthetic accessibility of Schiff bases, hydrazones, chalcones, and their cyclized products, coupled with the potential for fine-tuning biological activity through substituent modifications, makes this scaffold particularly attractive for drug discovery programs. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the rich chemical space of 6-methoxy-indole derivatives in the ongoing search for novel and effective antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. Antimicrobial evaluation of indole-containing hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. ijrpb.com [ijrpb.com]
- 9. mediresonline.org [mediresonline.org]
- 10. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Methoxy-1H-indole-3-carbaldehyde
Introduction
Welcome to the technical support center for the purification of 6-Methoxy-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity. This document moves beyond standard protocols to address the common challenges encountered during purification, explaining the rationale behind each step to ensure reproducible, high-quality results.
This compound is a crucial building block in the synthesis of various pharmacologically active compounds.[1] Its purity is paramount for the success of subsequent reactions and the integrity of biological data.[2] This guide provides a structured approach to troubleshooting common purification issues, focusing on recrystallization and column chromatography.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My crude this compound won't fully dissolve in the recrystallization solvent, even with heating. What's happening?
A1: This is a classic sign of poor solvent suitability. For recrystallization to be effective, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The indole scaffold possesses both a polar N-H bond and a non-polar benzene ring, requiring a solvent that can accommodate both characteristics.
Causality & Solution:
-
Inappropriate Polarity: If the solvent is too non-polar (e.g., hexanes), it may not effectively solvate the polar aldehyde and N-H groups. Conversely, a highly polar solvent (e.g., water) may not dissolve the non-polar regions of the molecule.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. Good starting points for indole derivatives include ethyl acetate, ethanol, methanol, or a mixed solvent system like ethyl acetate/hexanes.[3]
-
Mixed Solvent Systems: If a single solvent is ineffective, a binary system is often the solution. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity (cloudiness) appears. Reheat to clarify and then allow to cool slowly.
-
Q2: Oiling out occurred during cooling instead of crystal formation. How can I fix this?
A2: "Oiling out" happens when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solution is supersaturated at a temperature above the compound's melting point or when the rate of cooling is too rapid.
Causality & Solution:
-
Rapid Cooling: Cooling the solution too quickly doesn't allow sufficient time for crystal nucleation and growth.
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.
-
Troubleshooting Steps:
-
Slow Down Cooling: Reheat the solution until the oil redissolves. Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can help slow the cooling process.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a single, tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent Adjustment: Add a small amount of the "good" solvent to the oiled-out mixture, reheat to dissolve, and then attempt to cool slowly again.
-
Column Chromatography Issues
Q3: I'm seeing poor separation of my target compound from impurities on the silica gel column. What adjustments can I make?
A3: Poor separation in column chromatography is typically due to an improperly chosen mobile phase, incorrect column packing, or overloading of the column.[2]
Causality & Solution:
-
Inappropriate Eluent Polarity: If the mobile phase is too polar, all compounds will travel quickly up the column with little separation (high Rf values). If it's too non-polar, compounds will remain adsorbed to the silica gel (low Rf values).
-
Troubleshooting Steps:
-
TLC Method Development: Before running a column, always determine the optimal solvent system using Thin-Layer Chromatography (TLC).[2] The ideal eluent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound.
-
Solvent Gradient: For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation than an isocratic (constant polarity) elution. A common gradient for this compound could be starting with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the proportion of ethyl acetate.
-
Column Dimensions: Ensure you are using an appropriate-sized column for the amount of crude material. A general rule of thumb is a 40-80g column for 1g of crude product.[2]
-
Sample Loading: For best results, use dry loading. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[2] This powder can then be carefully added to the top of the column.
-
Q4: The product is coming off the column, but it's still impure. What are the likely causes?
A4: This can be frustrating, but it often points to co-eluting impurities or issues with the column itself.
Causality & Solution:
-
Co-eluting Impurities: An impurity may have a polarity very similar to your target compound, making separation with a standard silica gel column difficult.
-
Column Channeling: Poorly packed columns can have channels that allow the solvent and sample to pass through without proper interaction with the stationary phase.
-
Troubleshooting Steps:
-
Change the Solvent System: Try a different combination of solvents. For example, if you are using a hexanes/ethyl acetate system, consider trying a dichloromethane/methanol system.[4][5][6] Different solvent interactions can alter the elution order.
-
Alternative Stationary Phase: If separation on silica gel is not possible, consider using a different stationary phase, such as alumina or a reverse-phase C18 column, if available.
-
Re-crystallize the Column Fractions: Collect the fractions containing your product, combine them, evaporate the solvent, and then attempt a recrystallization as a final polishing step.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for crude material that is relatively pure (>85%) and where impurities have different solubility profiles.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Heating source (hot plate with stirrer)
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Recrystallization solvents (e.g., Ethyl Acetate, Hexanes, Ethanol)
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude material and a few drops of the chosen solvent. Observe the solubility at room temperature and with gentle heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Ethyl Acetate/Hexanes, Ethanol | Balances polarity for the indole scaffold. |
| Cooling Rate | Slow, undisturbed cooling | Promotes the formation of larger, purer crystals. |
| Washing Solvent | Ice-cold recrystallization solvent | Minimizes dissolution of the purified product. |
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for complex mixtures or when recrystallization fails to yield a pure product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Mobile phase solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane)[7]
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Develop a solvent system that gives an Rf of ~0.2-0.3 for the target compound. A common starting point is a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading (Dry Load): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor the elution by TLC. A gradient elution, slowly increasing the percentage of the more polar solvent, may be necessary for optimal separation.
-
Fraction Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
References
Technical Support Center: Synthesis of 6-Methoxy-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-Methoxy-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure the integrity and success of your experiments.
Introduction: The Synthetic Landscape
The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is the most prevalent method for synthesizing this compound.[1][2] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][3] The indole, acting as a nucleophile, attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate that is subsequently hydrolyzed to yield the desired aldehyde.[1][4]
While efficient, this method is not without its challenges. Researchers often encounter side reactions that can significantly impact yield and purity. This guide provides a structured approach to identifying, understanding, and overcoming these common hurdles.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Side Reaction: Formation of Dark, Tarry Byproducts
Question: My reaction mixture turned into a dark, intractable tar upon addition of the Vilsmeier reagent. What is causing this and how can I prevent it?
Answer: The formation of tarry substances is a common issue, often resulting from polymerization of the indole starting material or product under the acidic and sometimes exothermic conditions of the Vilsmeier-Haack reaction. The high reactivity of the indole nucleus makes it susceptible to acid-catalyzed polymerization.
Causality and Prevention:
-
Temperature Control is Critical: The initial formation of the Vilsmeier reagent (DMF and POCl₃) is exothermic. It is crucial to maintain a low temperature (typically 0-5 °C) during its preparation and subsequent addition to the 6-methoxyindole solution.[5] A slow, dropwise addition of the pre-formed reagent to the indole solution is highly recommended to dissipate heat effectively.
-
Order of Addition: Always add the Vilsmeier reagent to the indole solution, not the other way around. This ensures that the indole is not exposed to a large excess of the highly acidic reagent at any given time.
-
Solvent Choice: While DMF is the reactant for forming the Vilsmeier reagent, using an additional inert co-solvent like anhydrous acetonitrile can help in better temperature management and dissolution of the starting material.[6]
Side Reaction: Diformylation and Other Over-reactions
Question: I am observing a significant amount of a byproduct with a higher molecular weight, which I suspect is a diformylated product. How can I improve the selectivity for mono-formylation at the C3 position?
Answer: While formylation of indoles is highly regioselective for the C3 position due to its high electron density, over-reactions can occur, especially with activated substrates like 6-methoxyindole.[4] Diformylation, though less common, can happen under forcing conditions. More likely, you may be observing the formation of bis(indolyl)methanes, where the initial product reacts with another molecule of the starting indole.[7]
Strategies for Enhanced Selectivity:
-
Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use a slight excess (typically 1.1 to 1.5 equivalents) relative to the 6-methoxyindole. A large excess of the formylating agent can promote side reactions.[6]
-
Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly. Prolonged reaction times or elevated temperatures can lead to the formation of byproducts.[8]
Work-up and Purification Challenges
Question: The work-up of my reaction is problematic. I get a persistent emulsion during the aqueous wash, and purification by column chromatography is difficult. What are the best practices for work-up and purification?
Answer: The work-up procedure is critical for isolating a pure product. The hydrolysis of the intermediate iminium salt and neutralization of the acidic mixture must be handled carefully.
Optimized Work-up and Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.[9] This hydrolyzes the iminium salt to the aldehyde.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is basic.[5][9] This should be done in an ice bath to control the exotherm. The product will often precipitate as a solid.
-
Isolation: The precipitated solid can be collected by filtration, washed with cold water, and then dried.[5]
-
Purification: Recrystallization is often the most effective method for purifying the final product. Suitable solvent systems include ethanol-water mixtures or ethyl acetate-hexane. If column chromatography is necessary, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is typically effective.
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Synthesis of this compound
This protocol is a standard procedure that can be optimized based on the troubleshooting guide above.
Step-by-Step Methodology:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF, ensuring the temperature does not rise above 10 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 6-methoxy-1H-indole (1 equivalent) in anhydrous DMF.
-
Slowly add the prepared Vilsmeier reagent to the indole solution at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium carbonate until a pH of 8-9 is reached.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation
| Parameter | Recommended Range | Potential Issue if Deviated |
| Temperature | 0-10 °C during reagent formation and addition | Tar formation, side reactions |
| POCl₃ Equivalents | 1.1 - 1.5 | Incomplete reaction (too low), over-reaction (too high) |
| Reaction Time | 1-3 hours (monitor by TLC) | Byproduct formation (too long) |
| Work-up pH | 8-9 | Incomplete precipitation, product instability |
Visualizing the Process
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Mechanism of Side Reaction: Bis(indolyl)methane Formation
Caption: Formation of bis(indolyl)methane byproduct under acidic conditions.
Concluding Remarks
The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and widely used method. However, careful attention to reaction conditions, particularly temperature control and stoichiometry, is paramount to minimizing side reactions and maximizing yield and purity. This guide provides a framework for troubleshooting common issues and implementing best practices in your laboratory. For novel applications or persistent issues, consulting the primary literature for substrate-specific optimizations is always recommended. A catalytic version of the Vilsmeier-Haack reaction has also been developed, offering a more environmentally friendly alternative by avoiding stoichiometric amounts of phosphorus oxychloride.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Vilsmeier-Haack Formylation of 6-Methoxyindoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of 6-methoxyindoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we address common challenges and frequently asked questions to help you optimize your experimental outcomes, ensuring both efficiency and reproducibility. Our approach is grounded in mechanistic principles and practical, field-tested experience.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Vilsmeier-Haack formylation of 6-methoxyindole, providing a solid foundation for troubleshooting and optimization.
Q1: What is the Vilsmeier-Haack reaction and why is it used for 6-methoxyindoles?
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It utilizes a "Vilsmeier reagent," typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] This reaction is particularly well-suited for 6-methoxyindole because the indole nucleus is inherently electron-rich, and the 6-methoxy group further enhances its nucleophilicity through its electron-donating mesomeric effect. This heightened reactivity allows for formylation under relatively mild conditions.[1]
Q2: What is the detailed mechanism for the formylation of 6-methoxyindole?
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[5][6]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 6-methoxyindole attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate (an iminium ion).[7]
-
Hydrolysis: During aqueous work-up, the iminium intermediate is hydrolyzed to yield the final product, 6-methoxyindole-3-carboxaldehyde.[3][6]
Below is a diagram illustrating this mechanistic pathway.
Caption: Vilsmeier-Haack reaction mechanism on 6-methoxyindole.
Q3: What is the expected regioselectivity for the formylation of 6-methoxyindole?
For most indoles, electrophilic substitution, including the Vilsmeier-Haack reaction, overwhelmingly occurs at the C3 position. This is because the intermediate formed by attack at C3 is the most stable, as it preserves the aromaticity of the benzene ring.[7][8] The 6-methoxy group, being an electron-donating group, further activates the indole ring towards electrophilic attack but does not typically alter this inherent preference for the C3 position. Therefore, the major product expected is 6-methoxyindole-3-carboxaldehyde.
Q4: Are there any significant safety precautions to consider?
Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic fumes. Therefore, all manipulations involving POCl₃ should be conducted in a well-ventilated fume hood, and the use of appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The reaction should be carried out under anhydrous conditions to prevent uncontrolled reactions and reagent decomposition.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the Vilsmeier-Haack formylation of 6-methoxyindole.
Problem 1: Low or No Yield of the Desired Product
-
Question: I've followed the standard procedure, but my yield of 6-methoxyindole-3-carboxaldehyde is very low, or I've recovered mostly unreacted starting material. What could be the issue?
-
Answer:
-
Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. If your DMF is not anhydrous or if there was atmospheric moisture ingress, the POCl₃ could have been quenched before it could react with DMF to form the active electrophile.
-
Solution: Ensure that the DMF used is of high purity and anhydrous. It is good practice to use freshly opened bottles of solvents or to dry the solvent over molecular sieves prior to use. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
-
Cause 2: Insufficient Reaction Temperature or Time: The formylation of some substituted indoles may require more forcing conditions than the parent indole. The 6-methoxy group is activating, which generally favors the reaction, but if other deactivating groups are present or if the reaction is sterically hindered, a higher temperature or longer reaction time may be necessary.
-
Solution: If the reaction is sluggish at lower temperatures (0-25 °C), consider gradually increasing the temperature to 40-60 °C and monitoring the reaction progress by TLC. Be aware that higher temperatures can also promote side reactions.[9]
-
-
Cause 3: Incorrect Stoichiometry: The ratio of POCl₃ to DMF and the indole is crucial. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.
-
Solution: A common practice is to use a slight excess of both DMF and POCl₃ relative to the indole. A typical starting point is 1.1-1.5 equivalents of POCl₃ and 1.5-3.0 equivalents of DMF.
-
-
Problem 2: Formation of Multiple Products (Side Reactions)
-
Question: My TLC and NMR analysis show the presence of multiple products in addition to the desired 6-methoxyindole-3-carboxaldehyde. What are these side products and how can I avoid them?
-
Answer:
-
Cause 1: N-Formylation: Under certain conditions, formylation can occur on the indole nitrogen, leading to the formation of N-formyl-6-methoxyindole. This is more likely if the C3 position is sterically hindered or if the reaction conditions are not optimized.
-
Solution: N-formylation is often reversible. Adjusting the work-up procedure, such as ensuring complete hydrolysis of the reaction mixture with a mild base, can sometimes cleave the N-formyl group. Running the reaction at a lower temperature can also disfavor N-formylation.
-
-
Cause 2: Diformylation: Although less common for indoles, if the reaction conditions are too harsh (high temperature, large excess of Vilsmeier reagent), a second formyl group may be introduced.
-
Solution: Use a controlled stoichiometry of the Vilsmeier reagent (closer to 1.1 equivalents) and maintain a lower reaction temperature. Monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant amounts of byproducts are formed.
-
-
Cause 3: Formation of Indole Trimers: In some cases, particularly under acidic conditions, indoles can undergo self-condensation to form trimeric structures.
-
Solution: This is less common with the Vilsmeier-Haack reaction itself but can be a concern if the work-up is too acidic. Ensure that the reaction mixture is quenched by pouring it into a mixture of ice and a suitable base (like sodium acetate or sodium bicarbonate solution) to neutralize the strong acids present.[4]
-
-
Problem 3: Difficult Work-up and Product Isolation
-
Question: The work-up of my reaction mixture is problematic, resulting in a thick, difficult-to-handle slurry, and I'm struggling to isolate a pure product. What can I do?
-
Answer:
-
Cause: Incomplete Hydrolysis and Precipitation of Salts: The hydrolysis of the iminium intermediate and the quenching of excess reagents can produce inorganic salts that may precipitate, making extraction difficult.
-
Solution: The most critical step is the quenching of the reaction mixture. This should be done carefully by slowly adding the reaction mixture to a well-stirred, cold aqueous solution (e.g., ice-water or an ice-cold solution of sodium acetate or sodium bicarbonate). This helps to control the exotherm of the quench and facilitates the hydrolysis of the iminium salt. After quenching, adjust the pH to be slightly basic (pH 8-9) with a base like NaOH or Na₂CO₃ solution to ensure complete hydrolysis and to precipitate the product, which can then be collected by filtration or extracted with an organic solvent like ethyl acetate or dichloromethane.
-
-
Data Presentation
The following table provides a general guide for reagent stoichiometry in the Vilsmeier-Haack formylation of electron-rich indoles.
| Reagent | Equivalents (relative to Indole) | Rationale |
| 6-Methoxyindole | 1.0 | Limiting Reagent |
| POCl₃ | 1.1 - 1.5 | A slight excess ensures complete formation of the Vilsmeier reagent. |
| Anhydrous DMF | 1.5 - 3.0 (can also be used as solvent) | Acts as both a reagent and a solvent; an excess ensures the reaction goes to completion. |
Experimental Protocols
Optimized Protocol for Vilsmeier-Haack Formylation of 6-Methoxyindole
-
Vilsmeier Reagent Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (2.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Reaction with 6-Methoxyindole: Dissolve 6-methoxyindole (1.0 eq.) in a minimal amount of anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes. Adjust the pH of the mixture to ~8-9 with a 2 M NaOH solution. The product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 6-Methoxy-1H-indole-3-carbaldehyde
Last Updated: January 4, 2026
Welcome to the comprehensive guide for the recrystallization of 6-Methoxy-1H-indole-3-carbaldehyde (CAS 70555-46-3).[1][2][3] This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high-purity crystals.
Understanding the Molecule: Key to Successful Recrystallization
This compound is an indole derivative characterized by a polar N-H group and a non-polar benzene ring, along with a methoxy and a carbaldehyde group.[4][5] This combination of functional groups influences its solubility profile, making solvent selection a critical first step in developing a successful recrystallization protocol. The principle of "like dissolves like" is a useful starting point.[4] Solvents that can engage in hydrogen bonding and also possess some non-polar character are often good candidates.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound in a practical question-and-answer format.
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
Cause: This is a clear indication of poor solvent choice. The solvent's polarity may not be appropriate for this compound.
Solutions:
-
Try a Different Solvent System: Indole derivatives often require a balance of polar and non-polar characteristics in the solvent.[4] Consider solvents like ethanol, methanol, or ethyl acetate. Aromatic compounds, in particular, often recrystallize well from alcohols like methanol and ethanol.
-
Utilize a Solvent Mixture: A powerful technique is to use a binary solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is less soluble) dropwise until the solution becomes cloudy (the saturation point). Reheat the solution until it is clear and then allow it to cool slowly.[4] Common solvent mixtures for similar compounds include hexane/ethyl acetate and methanol/water.[4]
Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
Cause: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high, leading to rapid precipitation rather than slow crystal growth. This can also be exacerbated by the presence of impurities.
Solutions:
-
Re-dissolve and Add More Solvent: Gently reheat the mixture to redissolve the oil. Add a small amount of additional "good" solvent to decrease the saturation level.[6][7] This will lower the temperature at which crystallization begins, hopefully below the compound's melting point.
-
Slow Down the Cooling Process: Rapid cooling encourages oiling out.[6] After dissolving your compound, allow the flask to cool slowly to room temperature before moving it to an ice bath. You can insulate the flask to slow down the cooling rate further.[6]
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
Q3: My recrystallization resulted in a very low yield. What went wrong?
Cause: A poor yield can be due to several factors, including using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.
Solutions:
-
Minimize Solvent Usage: The most common reason for low yield is using an excessive amount of solvent.[7] Use only the minimum amount of hot solvent required to fully dissolve your compound. If you've already completed the recrystallization and suspect this was the issue, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again.[6][7]
-
Pre-heat the Filtration Apparatus: To prevent premature crystallization during hot filtration (if performed), warm the funnel and receiving flask before pouring the hot solution through.[8]
-
Ensure Adequate Cooling: The solubility of your compound decreases as the temperature drops.[8] Make sure to cool the solution thoroughly in an ice bath to maximize the amount of product that crystallizes out of the solution.
Q4: The crystals formed are very small or look like a powder. How can I get larger crystals?
Cause: The formation of very small crystals is typically due to the solution cooling too quickly, leading to rapid nucleation and minimal time for crystal growth.[6]
Solution:
-
Slow Cooling is Key: The slower the cooling process, the larger and more well-defined the crystals will be. Allow the flask to cool to room temperature undisturbed on the benchtop before transferring it to a colder environment like an ice bath. Insulating the flask can further slow the cooling rate.[6]
Q5: After recrystallization, the melting point of my compound is still broad, or the purity hasn't improved significantly. What should I do?
Cause: This indicates that the chosen solvent may not be effective at separating the desired compound from the impurities. It's possible the impurities have similar solubility profiles to your product in that particular solvent.
Solutions:
-
Try a Different Solvent or Solvent System: Experiment with different solvents or solvent pairs. The goal is to find a solvent that dissolves the desired compound well when hot but poorly when cold, while the impurities are either very soluble or insoluble in the hot solvent.
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.
-
Consider an Alternative Purification Method: If recrystallization fails to provide the desired purity, other techniques like column chromatography may be necessary.[7]
Experimental Protocols & Data
General Recrystallization Workflow
The following is a generalized workflow for the recrystallization of this compound.
Caption: A generalized workflow for the recrystallization process.
Solvent Selection Guide
The choice of solvent is paramount for successful recrystallization. Below is a table of common solvents to consider, along with their properties.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Often a good starting point for aromatic compounds. |
| Methanol | 65 | Polar | Similar to ethanol, but more volatile. |
| Ethyl Acetate | 77 | Medium | Can be effective, sometimes used in combination with hexanes.[4] |
| Acetone | 56 | Polar Aprotic | Can be a good solvent, often used with hexanes.[9] |
| Water | 100 | Very Polar | May be used as the "poor" solvent in a binary system with a more organic "good" solvent like methanol.[4] |
| Hexanes | 69 | Non-polar | Primarily used as a "poor" solvent to induce crystallization. |
| Toluene | 111 | Non-polar | Can be effective for crystallizing aromatic compounds. |
Note: Always perform small-scale solubility tests before committing to a solvent for the entire batch.
Frequently Asked Questions (FAQs)
Q: What is the molecular weight of this compound?
A: The molecular weight is approximately 175.18 g/mol .[1]
Q: What is the general solubility of indole derivatives?
A: Indole-3-carboxaldehyde, a related compound, is soluble in organic solvents like DMSO and dimethylformamide at approximately 30 mg/ml, but is sparingly soluble in aqueous buffers.[10] This suggests that this compound will have similar solubility characteristics.
Q: How should I store this compound?
A: It is recommended to store the compound under an inert atmosphere, such as argon.[2] For long-term stability, storage at -20°C is advisable.[10]
Q: Are there any specific safety precautions I should take?
A: this compound is known to cause skin and serious eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated fume hood.
Logical Troubleshooting Flowchart
The following diagram illustrates a logical approach to troubleshooting common recrystallization problems.
Caption: A flowchart for troubleshooting common recrystallization issues.
References
- 1. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound CAS#: 70555-46-3 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: Showing metabocard for 1-Methoxy-1H-indole-3-carboxaldehyde (HMDB0040972) [hmdb.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Stability of 6-Methoxy-1H-indole-3-carbaldehyde under acidic conditions
<_ _>
Welcome to the technical support center for 6-Methoxy-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the handling and stability of this compound, particularly under acidic conditions.
Introduction
This compound is a valuable building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules.[1] The indole nucleus, while electron-rich, is known for its sensitivity to certain reaction conditions, especially acidity.[2][3] This guide will address common challenges and questions related to the stability of this compound to ensure the success and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: I'm observing a significant color change (e.g., to pink, purple, or dark brown) after adding an acid catalyst to my reaction mixture containing this compound. What is happening?
Answer: This color change is a strong indicator of indole ring degradation. The indole nucleus is susceptible to protonation, primarily at the C3 position, under strongly acidic conditions.[3] This can initiate a cascade of reactions, including polymerization or the formation of highly colored side products. The methoxy group at the 6-position is an electron-donating group, which further activates the indole ring, potentially increasing its sensitivity to acid-catalyzed degradation compared to unsubstituted indole-3-carbaldehyde.
Causality and Recommended Actions:
-
Acid Strength: Strong acids (e.g., concentrated H₂SO₄, HCl) can cause rapid decomposition.
-
Recommendation: If possible, switch to a milder acid catalyst. Lewis acids such as Bi(OTf)₃ or milder Brønsted acids may be more suitable.[4] If strong acid is required, consider adding it at a low temperature (e.g., 0 °C or below) to control the initial exothermic reaction and minimize degradation.
-
Atmosphere: The presence of oxygen can exacerbate degradation, leading to oxidative decomposition products.
-
Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]
Question 2: My reaction yield is consistently low when using this compound in an acidic medium. How can I improve it?
Answer: Low yields in acid-catalyzed reactions involving this indole derivative are often linked to substrate instability. Besides degradation, side reactions can also consume your starting material.
Troubleshooting Steps:
-
Protect the Indole Nitrogen: The N-H of the indole ring is weakly acidic (pKa ≈ 17) and can be protonated.[6] Protecting the nitrogen with a suitable group can significantly enhance stability in acidic media.
-
Electron-withdrawing groups like Boc (tert-butyloxycarbonyl) or tosyl (Ts) can decrease the electron density of the indole ring, making it more stable towards electrophilic attack and acidic conditions.[7] .
-
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Acid Concentration: Use the minimum effective concentration of the acid catalyst. A catalytic amount should be sufficient in many cases.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Question 3: I am seeing multiple unexpected spots on my TLC plate after an acid-catalyzed reaction. What are these impurities?
Answer: The appearance of multiple spots suggests the formation of various side products. Under acidic conditions, indoles can undergo dimerization, trimerization, or rearrangement reactions. The aldehyde functional group can also participate in side reactions.
Analytical Approach:
-
Characterization: If possible, isolate the major impurities and characterize them using techniques like NMR and mass spectrometry to understand the degradation pathways.
-
Preventative Measures:
-
Slow Addition: Add the acid catalyst dropwise to the reaction mixture to maintain a low localized concentration.
-
Reverse Addition: Consider adding the indole substrate to the acidic mixture, which can sometimes minimize the formation of oligomeric byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a solid that is generally stable when stored under appropriate conditions. However, it is sensitive to strong acids, strong bases, oxidizing agents, and prolonged exposure to light and air.[3]
Q2: How should I properly store this compound to ensure its long-term stability?
To ensure maximum stability, store the compound in a cool, dry, and dark place.[8] It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[5] Using an amber vial will protect it from light-induced degradation.
Q3: I am using an acidic mobile phase for my HPLC analysis and see peak tailing or the appearance of new peaks over time. Is this related to stability?
Yes, this is a common observation. The indole ring's sensitivity to acidic conditions can lead to on-column degradation, resulting in peak tailing or the emergence of new peaks corresponding to degradation products.[3] It is advisable to use a mobile phase with a neutral or mildly acidic pH if you suspect acid-catalyzed degradation during analysis.
Q4: Can I use this compound in a Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction is a common method for the formylation of indoles.[9][10] While this compound is already formylated at the 3-position, the indole ring can still be reactive under these conditions. Depending on the specific reagents and reaction conditions, you might observe reactions at other positions or potential degradation.
Experimental Protocols
Protocol 1: N-Protection of this compound with a Boc Group
This protocol describes a general procedure for protecting the indole nitrogen, which can enhance its stability in subsequent acidic reaction steps.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound in anhydrous DMF at 0 °C, add 1.1 equivalents of sodium hydride.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Degradation Pathway of Indole under Acidic Conditions
Caption: Acid-catalyzed degradation of the indole ring.
Troubleshooting Workflow for Low Reaction Yield
Caption: Decision workflow for troubleshooting low yields.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Room Temperature | Ensures stability of the solid compound. |
| Storage Atmosphere | Inert (Argon or Nitrogen)[5] | Minimizes oxidative degradation. |
| pH for HPLC Analysis | Neutral to mildly acidic | Prevents on-column degradation of the analyte.[3] |
| Acid Strength | Mild (e.g., Lewis acids) | Reduces the rate of acid-catalyzed decomposition. |
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.org [mdpi.org]
- 3. benchchem.com [benchchem.com]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. calpaclab.com [calpaclab.com]
- 6. indole acidity [quimicaorganica.org]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
Byproduct identification in the synthesis of 6-Methoxy-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-Methoxy-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on byproduct identification and troubleshooting. This document provides in-depth technical guidance in a user-friendly question-and-answer format, grounded in scientific principles and practical experimental insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what is the underlying mechanism?
The most prevalent and industrially scalable method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The electron-rich 6-methoxyindole attacks the Vilsmeier reagent, primarily at the C-3 position which has the highest electron density. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[3]
References
Technical Support Center: Solvent Effects on the Reactivity of 6-Methoxy-1H-indole-3-carbaldehyde
Welcome to the technical support center for 6-Methoxy-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in modulating the reactivity of this electron-rich heteroaromatic aldehyde.
Section 1: General Considerations & FAQs
This section addresses fundamental questions regarding the handling and properties of this compound, with a focus on how solvents influence its behavior even before a reaction begins.
Q1: How does the choice of solvent affect the stability and solubility of this compound?
A1: this compound is a crystalline solid at room temperature. Its solubility is a critical first consideration for any reaction.
-
Solubility Profile: It is generally soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), as well as chlorinated solvents like dichloromethane (DCM). It has moderate solubility in alcohols such as methanol (MeOH) and ethanol (EtOH), and limited solubility in non-polar solvents like hexanes and toluene.
-
Stability: The indole nucleus is susceptible to degradation under strongly acidic conditions, where polymerization can occur. While generally stable, prolonged heating in certain solvents, especially in the presence of trace impurities, can lead to discoloration. For storage, it is best kept in a cool, dark place.
-
Solvatochromism: Indole derivatives exhibit solvatochromism, meaning their UV-Vis absorption spectrum changes with solvent polarity. This is due to changes in the dipole moment of the molecule upon excitation.[1][2] This property can be useful for in-situ reaction monitoring, but it also means that the appearance of your solution may vary significantly between different solvents.
Q2: I am observing inconsistent reaction initiation times. Could the solvent be the cause?
A2: Absolutely. Beyond simple solubility, the solvent plays a crucial role in the pre-reaction equilibrium and the activation of reagents.
-
Solvation of Reactants: The solvent must effectively solvate not only your indole starting material but also any other reagents (e.g., amines, ylides, active methylene compounds). Poor solvation can lead to heterogeneous mixtures and inconsistent reaction onsets.
-
Catalyst Activation: In catalyzed reactions, the solvent can dramatically influence the catalyst's activity. For instance, in Lewis acid-catalyzed reactions, coordinating solvents like DMF or THF can compete with the substrate for binding to the Lewis acid, potentially inhibiting the reaction. Conversely, in some cases, the solvent is essential for dissolving and activating the catalyst.
-
Water Content: Trace amounts of water in your solvent can be highly problematic, especially in reactions that are water-sensitive, such as those involving strong bases (e.g., Wittig ylide formation) or water-scavenging reagents. Always use anhydrous solvents when the reaction mechanism requires it.
Section 2: Troubleshooting Specific Reactions
This section provides detailed troubleshooting guides for common reactions involving this compound, focusing on solvent-related issues.
Reaction 1: Knoevenagel Condensation
This reaction involves the condensation with an active methylene compound, typically catalyzed by a weak base.
Troubleshooting Guide: Knoevenagel Condensation
| Issue | Potential Solvent-Related Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | Inappropriate Solvent Polarity: The reaction involves the formation of ionic intermediates. The polarity of the solvent must be sufficient to stabilize these intermediates. | 1. Switch to a more polar solvent. Protic solvents like ethanol can facilitate proton transfer steps, while polar aprotic solvents like DMF or acetonitrile can also be effective.[3] 2. Consider water as a solvent. For some base-catalyzed Knoevenagel condensations, water has been shown to be an excellent, green solvent that can accelerate the reaction.[4] |
| Poor Solubility of Reactants or Catalyst: If any component is not fully dissolved, the reaction will be slow and incomplete. | 1. Screen different solvents. Test the solubility of all starting materials and the catalyst in your chosen solvent at the reaction temperature. 2. Use a co-solvent system. A mixture of solvents can sometimes provide the ideal balance of solubility for all components. | |
| Formation of Side Products | Solvent Promoting Side Reactions: The solvent can influence the equilibrium between the desired condensation and undesired side reactions like self-condensation of the aldehyde. | 1. Change the solvent type. If you are using a high-boiling point polar aprotic solvent like DMF, which can sometimes promote side reactions at elevated temperatures, consider switching to a lower-boiling solvent like ethanol or acetonitrile and running the reaction at a lower temperature. 2. Solvent-free conditions. In some cases, running the reaction neat (solvent-free) with gentle heating can provide high yields and minimize side products.[3] |
| Difficult Product Isolation | High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove during work-up. | 1. Choose a more volatile solvent. If the reaction proceeds well in a solvent like ethanol or ethyl acetate, these are much easier to remove under reduced pressure. 2. Optimize your work-up. For reactions in DMF, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate) multiple times is often necessary. |
Data Snapshot: Solvent Effects on Knoevenagel Condensation
The following table, adapted from studies on similar aromatic aldehydes, illustrates the significant impact of solvent choice on yield.
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Toluene | Reflux | Moderate | [5] |
| 2 | Ethanol | Room Temp | Good | [6] |
| 3 | Acetonitrile | Room Temp | Good | [7] |
| 4 | DMF | Room Temp | Excellent | [5] |
| 5 | Water | Room Temp | Excellent | [4] |
Note: Yields are qualitative and will vary based on the specific active methylene compound and catalyst used.
Reaction 2: Reductive Amination
This reaction converts the aldehyde to an amine via an intermediate imine, which is then reduced in situ.
Troubleshooting Guide: Reductive Amination
| Issue | Potential Solvent-Related Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete Reaction (Aldehyde Remains) | Solvent Inhibiting Imine Formation: The first step is the formation of an imine, which is a condensation reaction that produces water. Protic solvents can sometimes hinder this equilibrium. | 1. Use an aprotic solvent. Solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are common for reductive aminations with reagents like sodium triacetoxyborohydride (STAB).[8] 2. Add a dehydrating agent. If using a solvent that does not allow for azeotropic removal of water, consider adding molecular sieves. |
| Low Yield of Amine (Imine Intermediate Detected) | Solvent Reactivity with Reducing Agent: Some solvents can react with or deactivate the reducing agent. | 1. Match solvent to reducing agent. For NaBH₄, alcoholic solvents like methanol or ethanol are commonly used. For the milder and more selective NaBH(OAc)₃ (STAB), chlorinated solvents like DCE or DCM are preferred as STAB is water-sensitive and less compatible with methanol.[8] 2. Ensure anhydrous conditions for STAB. Use anhydrous solvents to prevent decomposition of the reducing agent.[8] |
| Formation of Alcohol Byproduct | Solvent Choice Favors Aldehyde Reduction: If the reducing agent is too reactive in the chosen solvent, it may reduce the starting aldehyde faster than the imine is formed and reduced. | 1. Use a less polar solvent. This can sometimes slow down the reduction of the aldehyde. 2. Switch to a more selective reducing agent. STAB is generally more selective for the imine/iminium ion over the aldehyde compared to NaBH₄.[9] Using STAB in a solvent like DCE often minimizes alcohol byproduct formation.[8] |
| Over-alkylation (with primary amines) | Solvent not promoting selectivity. | 1. Consider a two-step procedure. Form the imine in methanol, then remove the solvent and perform the reduction with NaBH₄ in a separate step. This can improve selectivity.[8] |
Logical Flow: Solvent and Reagent Selection in Reductive Amination
Reaction 3: Wittig Reaction
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. The solvent can influence ylide formation, stability, and the stereochemical outcome of the reaction.
Troubleshooting Guide: Wittig Reaction
| Issue | Potential Solvent-Related Cause | Troubleshooting Steps & Scientific Rationale |
| No Reaction or Low Conversion | Poor Ylide Formation: The base used to deprotonate the phosphonium salt may not be effective in the chosen solvent. Ylide solubility is also crucial. | 1. Use an appropriate aprotic solvent. Anhydrous THF or diethyl ether are standard for forming ylides with strong bases like n-BuLi or NaH, as they do not have acidic protons to quench the base or the ylide. 2. Ensure solubility of the phosphonium salt. If the salt is insoluble, ylide formation will be slow. A more polar aprotic solvent like DMSO can be used, but the ylide may have different reactivity. |
| Ylide Decomposition: Non-stabilized ylides are highly reactive and can decompose, especially at higher temperatures or in the presence of protic impurities. | 1. Generate the ylide at low temperature. Typically, ylide formation is performed at 0 °C or even -78 °C to improve stability. 2. Use the ylide immediately. Once formed, add the aldehyde solution to the ylide without prolonged storage. | |
| Low Yield of Alkene | Aldehyde is Electron-Rich: this compound is electron-rich, which can make it less electrophilic and slower to react with the ylide. | 1. Switch to a less polar solvent. Solvents like toluene or hexane can sometimes accelerate the reaction of less reactive aldehydes. 2. Consider a salt-free ylide preparation. Lithium salts, formed when using organolithium bases, can sometimes complicate the reaction. Preparing the ylide with a base like sodium amide or potassium tert-butoxide can lead to "salt-free" conditions which may improve yields. |
| Unexpected E/Z Ratio | Solvent Polarity Affecting Stereochemistry: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide and the solvent. | 1. For non-stabilized ylides (R=alkyl): Aprotic, non-polar solvents (e.g., THF, toluene) favor the formation of the Z-alkene. Polar solvents can increase the amount of the E-alkene.[5] 2. For stabilized ylides (R=CO₂R, etc.): These reactions are generally less sensitive to solvent and typically yield the E-alkene as the major product due to thermodynamic control.[10] Protic solvents like ethanol can sometimes be used.[11] |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
This protocol provides a general method for the reaction with a stabilized ylide to favor the formation of the (E)-alkene.
-
Ylide Formation:
-
To a stirred suspension of ethyl (triphenylphosphoranylidene)acetate (1.1 equiv.) in anhydrous toluene (10 mL) under a nitrogen atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous toluene (5 mL).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired alkene.
-
Section 3: Mechanistic Insights & Advanced Concepts
Q3: How does the solvent mechanistically influence electrophilic substitution reactions on the indole ring, such as in the synthesis of bis(indolyl)methanes?
A3: The synthesis of bis(indolyl)methanes is an electrophilic aromatic substitution reaction. The solvent plays a critical role in stabilizing the charged intermediates.
-
Transition State Stabilization: The rate-determining step is the attack of the electron-rich indole ring on the protonated aldehyde (or aldehyde-Lewis acid complex), forming a cationic Wheland-type intermediate.[2]
-
Role of Polar Solvents: Polar solvents, particularly protic ones like ethanol or even water, can stabilize this charged transition state and the subsequent intermediate through hydrogen bonding and dipole-dipole interactions. This lowers the activation energy and accelerates the reaction.[2][12]
-
Aprotic Polar Solvents: Aprotic polar solvents like acetonitrile are also effective as they can stabilize the cationic intermediate through their dipole moment.[13]
Mechanism Visualization: Solvent-Assisted Stabilization
References
- 1. scienceopen.com [scienceopen.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. DSpace [cora.ucc.ie]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737) [hmdb.ca]
- 13. rsc.org [rsc.org]
Technical Support Center: Optimizing the Synthesis of 6-Methoxy-1H-indole-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Methoxy-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this valuable synthetic intermediate. We will delve into the common challenges encountered during its synthesis, with a primary focus on the Vilsmeier-Haack reaction, the most prevalent and effective method for this transformation.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis. For more detailed troubleshooting, please refer to the subsequent sections.
Q1: What is the most reliable method for synthesizing this compound?
The Vilsmeier-Haack reaction is overwhelmingly the most reliable and widely documented method for the C3-formylation of electron-rich indoles, including 6-methoxyindole.[1][2] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] The reagent is a relatively mild electrophile that selectively attacks the electron-rich C3 position of the indole nucleus.[5] Alternative methods like the Duff or Reimer-Tiemann reactions are generally less efficient for indoles, often requiring harsher conditions or resulting in lower yields and poorer regioselectivity.[6][7]
Q2: I am following a standard Vilsmeier-Haack protocol but my yield is consistently low. What are the most likely causes?
Low yields in this reaction are almost always traced back to a few critical parameters. The most common culprits are:
-
Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Non-anhydrous DMF or decomposed POCl₃ will significantly reduce the concentration of the active electrophile, directly impacting your yield.[3] DMF can also degrade to form dimethylamine, which can interfere with the reaction.[3]
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent degradation.[3] The subsequent reaction with the indole may require heating depending on substrate reactivity, but excessive temperatures can lead to side product formation.[8]
-
Stoichiometry: Using insufficient Vilsmeier reagent is a common mistake. A molar excess of the reagent (typically 1.5 to 3 equivalents relative to the indole) is often required to drive the reaction to completion.[3]
Q3: What is the chemical mechanism of the Vilsmeier-Haack reaction on 6-Methoxyindole?
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate species to form the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[2][5]
-
Electrophilic Attack: The electron-rich C3 position of the 6-methoxyindole ring attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group at the C6 position enhances the nucleophilicity of the indole ring, facilitating this step.
-
Aromatization: The resulting intermediate is deprotonated to restore the aromaticity of the indole ring, forming a stable iminium salt.
-
Hydrolysis: During aqueous work-up, water attacks the iminium carbon. Subsequent elimination of dimethylamine yields the final this compound product.[4]
Caption: Key stages of the Vilsmeier-Haack formylation of 6-methoxyindole.
Troubleshooting Guide: From Problem to Solution
Use this guide to diagnose and resolve specific experimental issues.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Product Formation
This is the most frequent issue and is often related to the integrity of the Vilsmeier reagent.
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to start (TLC shows only starting material) | Inactive Vilsmeier Reagent: This is typically due to moisture contamination or degraded reagents.[3] | 1. Use a fresh bottle of high-purity, anhydrous DMF.[9] 2. Ensure POCl₃ is fresh or recently distilled. 3. Flame-dry all glassware and run the reaction under an inert atmosphere (Nitrogen or Argon).[9] |
| Insufficient Temperature: 6-Methoxyindole is electron-rich, but some activation energy is still required. | 1. After adding the indole solution at a low temperature, allow the mixture to warm to room temperature.[8] 2. If the reaction is still sluggish (monitored by TLC), gently heat the mixture (e.g., to 40-60 °C).[3] | |
| Reaction stalls, leaving significant starting material | Insufficient Reagent: The Vilsmeier reagent may have been consumed before all the starting material could react. | 1. Increase the equivalents of the Vilsmeier reagent. A common ratio is 1.5 equivalents of POCl₃ and 3.0 equivalents of DMF relative to the indole substrate.[3] 2. Extend the reaction time, monitoring periodically by TLC. |
Problem 2: Significant Byproduct Formation
The appearance of unexpected spots on a TLC plate indicates side reactions are occurring.
| Symptom | Potential Cause | Recommended Solution |
| Spot with different polarity, possibly a nitrile byproduct | Contamination with Water/Amines: Reaction with atmospheric moisture or amine impurities in the DMF can lead to the formation of 3-cyanoindole derivatives.[9] | 1. Strictly maintain an inert and dry atmosphere throughout the reaction. 2. Use high-purity, anhydrous DMF.[9] 3. During work-up, quench the reaction with ice-cold water or a saturated sodium bicarbonate solution, avoiding ammonia-based solutions.[9] |
| Multiple spots, potential decomposition | Excessive Heat or Prolonged Reaction Time: The indole ring and the aldehyde product can be sensitive to prolonged exposure to acidic conditions and high temperatures. | 1. Optimize the reaction temperature and time by running small-scale trials and monitoring closely with TLC or LC-MS. 2. Once the starting material is consumed, proceed immediately to the work-up step.[9] |
Problem 3: Difficult Product Isolation and Purification
Even with a good yield, isolating a pure product can be challenging.
| Symptom | Potential Cause | Recommended Solution |
| Product is an oil or fails to crystallize | Impurities Present: Residual DMF, starting material, or byproducts can inhibit crystallization. | 1. Ensure the product is thoroughly washed during work-up to remove water-soluble impurities like DMF and salts. 2. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in hexane) for purification.[9] |
| Emulsion formation during aqueous work-up | Complex Reaction Mixture: The presence of viscous intermediates and salts can lead to the formation of a stable emulsion. | 1. Add a saturated brine solution to the separatory funnel to help break the emulsion. 2. Filter the entire mixture through a pad of Celite before extraction. |
| Product co-elutes with impurities during chromatography | Similar Polarities: Some byproducts may have very similar polarity to the desired aldehyde. | 1. Try a different solvent system for chromatography (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). 2. If chromatography fails, attempt recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.[10] |
Optimized Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is an optimized procedure based on established methods for indole formylation.[3][10]
Reagents & Materials:
-
6-Methoxyindole (1.0 equiv.)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, optional solvent)
-
Ice, deionized water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen/argon inlet.
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried flask under an inert atmosphere, add anhydrous DMF (3.0 equiv.). If using a co-solvent, add anhydrous DCM.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.5 equiv.) dropwise to the stirred DMF solution via the addition funnel over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should appear as a pale yellow or pinkish complex.[10]
-
-
Formylation Reaction:
-
Dissolve 6-methoxyindole (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate in hexane as eluent) until the starting material spot has been consumed. If the reaction is slow, it can be gently heated to 40-60 °C.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back down in an ice bath.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by cold water. This step is exothermic.
-
Basify the aqueous solution by slowly adding a saturated NaHCO₃ solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture.[10]
-
Alternatively, if the product is an oil or contains persistent impurities, purify via flash column chromatography on silica gel.
-
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Duff reaction [a.osmarks.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Purity Under the Microscope: A Comparative Guide to the HPLC Analysis of 6-Methoxy-1H-indole-3-carbaldehyde
In the landscape of pharmaceutical research and development, the purity of a starting material or intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of a potential therapeutic are built. For a compound like 6-Methoxy-1H-indole-3-carbaldehyde, a key building block in the synthesis of various biologically active molecules, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, contrasted with its ultra-high-performance counterpart (UHPLC). We will delve into the rationale behind methodological choices, present a robust analytical protocol, and offer a transparent comparison of these techniques, supported by illustrative data.
The Critical Role of Purity for this compound
This compound serves as a crucial precursor in the synthesis of a multitude of pharmacologically relevant compounds. Impurities, which can be unreacted starting materials, byproducts of the synthesis, or degradation products, can have significant consequences.[1][2] They may alter the chemical and physical properties of the final active pharmaceutical ingredient (API), lead to the formation of toxic metabolites, or reduce the overall yield and efficiency of subsequent synthetic steps. Therefore, a highly sensitive and specific analytical method is not just desirable but essential.
The Vilsmeier-Haack reaction is a common and efficient method for the formylation of electron-rich aromatic compounds like indoles to produce indole-3-carbaldehydes.[3][4] Understanding this synthetic route is key to anticipating potential impurities.
Anticipated Impurities from Synthesis:
-
6-Methoxy-1H-indole: Unreacted starting material.
-
N-formyl-6-methoxy-1H-indole-3-carbaldehyde: A potential byproduct where formylation occurs on the indole nitrogen.
-
Other positional isomers: Depending on the reaction conditions, small amounts of other formylated isomers could be present.
-
Byproducts from the Vilsmeier reagent: Residual reagents or their breakdown products.
A robust analytical method must be able to resolve the main peak of this compound from these and other potential impurities.
The Workhorse of Purity Analysis: A Stability-Indicating HPLC-UV Method
For routine quality control and purity assessment of small molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard.[5][6][7] Its high resolution, sensitivity, and reproducibility make it an ideal choice.[8]
Method Rationale and Development
The goal is to develop a stability-indicating method, meaning it can resolve the main compound from its potential degradation products and synthesis-related impurities.[7][9]
-
Stationary Phase: A C18 column is the most common choice for reversed-phase chromatography of small organic molecules due to its hydrophobicity and wide applicability.[10][11] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution and backpressure for standard HPLC systems.[12]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent is typically employed to achieve good separation of compounds with varying polarities.
-
Aqueous Phase: A slightly acidic mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid in water) is often used to suppress the ionization of any residual silanol groups on the stationary phase and to ensure sharp, symmetrical peaks for acidic or basic analytes.[11]
-
Organic Phase: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.[11]
-
-
Detection: The indole chromophore in this compound allows for sensitive detection using a UV detector. A wavelength of around 280 nm is a good starting point for detecting indole alkaloids.[13]
The following DOT script visualizes the logical workflow of the HPLC analysis.
Head-to-Head: HPLC vs. UHPLC for Purity Assessment
While HPLC is a robust and reliable technique, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed, resolution, and sensitivity.[9][14][15] The primary difference lies in the use of smaller particle size columns (typically <2 µm) in UHPLC, which necessitates higher operating pressures.[9][12]
| Parameter | HPLC | UHPLC | Rationale & Insights |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles in UHPLC provide a more efficient separation, leading to sharper and narrower peaks.[9][12] |
| Column Dimensions | 250 x 4.6 mm (typical) | 50-100 x 2.1 mm (typical) | Shorter and narrower columns in UHPLC reduce analysis time and solvent consumption.[9][12] |
| Operating Pressure | Up to 6000 psi (400 bar) | Up to 15,000 psi (1000 bar) or higher | Higher pressure is required to force the mobile phase through the densely packed smaller particles in UHPLC columns.[9][12] |
| Analysis Time | 15-30 minutes | 2-5 minutes | The combination of smaller particles and higher flow rates in UHPLC significantly reduces run times.[15] |
| Resolution | Good | Excellent | The higher efficiency of UHPLC columns results in superior resolution of closely eluting peaks.[12][14] |
| Sensitivity | Good | Excellent | Narrower peaks in UHPLC lead to a better signal-to-noise ratio, enhancing sensitivity.[9][14] |
| Solvent Consumption | Higher | Lower | Shorter run times and lower flow rates in UHPLC lead to a significant reduction in solvent usage.[12] |
| Cost | Lower initial investment | Higher initial investment | UHPLC systems and columns are generally more expensive than their HPLC counterparts.[15] |
When to Choose Which?
-
HPLC: For routine quality control in a budget-conscious lab where high throughput is not the primary concern, a well-optimized HPLC method is more than adequate.
-
UHPLC: For high-throughput screening, complex impurity profiling where maximum resolution is needed, and in research environments where speed is critical, UHPLC is the superior choice.
A Viable Alternative: High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for impurity profiling.[1][16] It offers the advantage of high sample throughput, as multiple samples can be analyzed simultaneously on a single plate. HPTLC is particularly useful for screening purposes and can be a cost-effective alternative to HPLC.[16][17]
| Feature | HPTLC |
| Principle | Separation on a thin layer of adsorbent (e.g., silica gel) with a liquid mobile phase. |
| Advantages | High throughput, low cost per sample, simple operation, good for screening.[16][17] |
| Disadvantages | Lower resolution and sensitivity compared to HPLC/UHPLC, quantification can be less precise. |
| Application | Rapid screening of raw materials, in-process controls, and detection of major impurities. |
Experimental Protocols
Recommended HPLC Protocol for Purity Assessment of this compound
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound reference standard and sample.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Calculate the purity of the sample by the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
This protocol provides a robust starting point for the purity assessment of this compound. Method validation according to ICH guidelines should be performed to ensure its suitability for its intended purpose.
Conclusion
The purity of this compound is a critical parameter that directly impacts the quality and safety of downstream products in the pharmaceutical industry. A well-developed and validated stability-indicating HPLC method is the cornerstone of a robust quality control strategy. While HPLC remains a reliable workhorse, the advantages of UHPLC in terms of speed, resolution, and sensitivity make it an increasingly attractive option for high-throughput and complex analyses. The choice between these techniques ultimately depends on the specific needs of the laboratory, including sample throughput, complexity of the impurity profile, and budget constraints. By understanding the principles behind these methods and the rationale for their development, researchers can confidently ensure the quality of this vital chemical intermediate.
References
- 1. orgsyn.org [orgsyn.org]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. developed rp-hplc method: Topics by Science.gov [science.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Development and validation of a new HPTLC-HRMS method for the qua...: Ingenta Connect [ingentaconnect.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. HPTLC method for the simultaneous determination of four indole alkaloids in Rauwolfia tetraphylla: a study of organic/green solvent and continuous/pulse sonication. | Semantic Scholar [semanticscholar.org]
- 16. HPTLC method for the simultaneous determination of four indole alkaloids in Rauwolfia tetraphylla: a study of organic/green solvent and continuous/pulse sonication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. akjournals.com [akjournals.com]
A Comparative Spectroscopic Guide to 5- and 6-Methoxy-Indole-3-Carbaldehyde
In the landscape of drug discovery and materials science, the precise characterization of molecular isomers is paramount. Subtle changes in substituent positioning on a core scaffold can dramatically alter a compound's physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of two positional isomers of significant interest: 5-methoxy-indole-3-carbaldehyde and 6-methoxy-indole-3-carbaldehyde. Through a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral signatures that arise from the differential placement of the methoxy group on the indole ring. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous structural confirmation and a deeper understanding of structure-property relationships.
The choice of spectroscopic methods presented herein is not arbitrary. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, revealing subtle electronic differences through chemical shifts and coupling constants. IR spectroscopy probes the vibrational modes of functional groups, highlighting the influence of the methyoxy group's position on bond strengths within the molecule. UV-Vis spectroscopy sheds light on the electronic transitions within the conjugated π-system of the indole ring, which are sensitive to the electronic effects of substituents. Finally, mass spectrometry provides information on the molecular weight and fragmentation patterns, which can aid in confirming the elemental composition and connectivity.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data. The rationale behind each step is provided to foster a deeper understanding of the experimental design.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the indole-3-carbaldehyde isomer. The precise measurement is crucial for potential future quantitative NMR (qNMR) applications.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; using the same solvent for both isomers is essential for a direct comparison. DMSO-d₆ is often a good choice for indole derivatives due to its excellent solubilizing power and the positioning of its residual peak away from many analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra, including a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH, CH₂, and CH₃ signals.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and the minimal sample preparation required.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal. This is a critical step to subtract any atmospheric (e.g., CO₂, water vapor) or instrumental contributions from the sample spectrum.
-
Record the sample spectrum over a standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Perform an ATR correction on the acquired spectrum to produce a spectrum that more closely resembles a traditional transmission spectrum.
-
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Perform serial dilutions to obtain a concentration that results in an absorbance maximum between 0.5 and 1.0 absorbance units to ensure linearity according to the Beer-Lambert Law.
-
Use a matched pair of quartz cuvettes for the sample and a solvent blank to minimize baseline errors.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
4. Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Utilize Electron Impact (EI) or Electrospray Ionization (ESI) to generate gas-phase ions. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.
-
-
Data Acquisition:
-
Acquire a full-scan mass spectrum to determine the molecular ion peak.
-
If using a tandem mass spectrometer, perform fragmentation analysis (MS/MS) on the molecular ion to elucidate fragmentation pathways.
-
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 5- and 6-methoxy-indole-3-carbaldehyde.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | 5-Methoxy-indole-3-carbaldehyde Chemical Shift (δ, ppm) | 6-Methoxy-indole-3-carbaldehyde Chemical Shift (δ, ppm) |
| NH | 12.05 (s, 1H) | ~12.0 (br s, 1H) |
| CHO | 9.86 (s, 1H) | 9.88 (s, 1H) |
| H-2 | 8.19 (d, J = 2.5 Hz, 1H) | 8.15 (s, 1H) |
| H-4 | 8.45 (s, 1H) | 7.95 (d, J = 8.6 Hz, 1H) |
| H-6 | 7.08 (s, 1H) | 6.85 (dd, J = 8.6, 2.2 Hz, 1H) |
| H-7 | - | 7.05 (d, J = 2.2 Hz, 1H) |
| OCH₃ | 3.86 (s, 3H) | 3.80 (s, 3H) |
Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon | 5-Methoxy-indole-3-carbaldehyde Chemical Shift (δ, ppm) | 6-Methoxy-indole-3-carbaldehyde Chemical Shift (δ, ppm) |
| C=O | 185.0 | 185.3 |
| C-2 | 138.0 | 138.5 |
| C-3 | 117.2 | 118.0 |
| C-3a | 120.2 | 123.5 |
| C-4 | 130.6 | 121.8 |
| C-5 | 154.3 | 103.0 |
| C-6 | 95.2 | 157.0 |
| C-7 | - | 113.0 |
| C-7a | 138.0 | 136.0 |
| OCH₃ | 56.5 | 55.4 |
Table 3: IR and UV-Vis Data
| Spectroscopic Technique | 5-Methoxy-indole-3-carbaldehyde | 6-Methoxy-indole-3-carbaldehyde |
| IR (cm⁻¹) | 3107 (N-H), 1638 (C=O), 1226 (C-O) | 3150 (N-H), 1650 (C=O), 1240 (C-O) |
| UV-Vis λmax (nm) | ~296 | ~290 (estimated) |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| 5-Methoxy-indole-3-carbaldehyde | C₁₀H₉NO₂ | 175.18 | 175 (M⁺), 174 (M-H)⁺, 146 (M-CHO)⁺, 132 |
| 6-Methoxy-indole-3-carbaldehyde | C₁₀H₉NO₂ | 175.18 | 175 (M⁺), 174 (M-H)⁺, 160 (M-CH₃)⁺, 132 |
Analysis and Interpretation: The Influence of Methoxy Group Position
The spectroscopic data presented above reveals distinct differences between the two isomers, all of which can be rationalized by considering the electronic effects of the methoxy group at the 5- and 6-positions of the indole ring.
NMR Spectroscopy:
The ¹H NMR spectra show the most pronounced differences in the aromatic region. In 5-methoxy-indole-3-carbaldehyde , the methoxy group is para to H-2 and meta to H-4 and H-6. Its electron-donating resonance effect increases the electron density at these positions, leading to characteristic upfield shifts compared to unsubstituted indole-3-carbaldehyde. In contrast, for 6-methoxy-indole-3-carbaldehyde , the methoxy group exerts its influence on a different set of protons. The differing substitution pattern leads to unique chemical shifts and coupling patterns for the aromatic protons, allowing for unambiguous differentiation.
The ¹³C NMR spectra further highlight these electronic effects. The carbon directly attached to the methoxy group (C-5 in the 5-methoxy isomer and C-6 in the 6-methoxy isomer) is significantly shielded due to the electron-donating effect of the oxygen atom. Conversely, the ortho and para carbons to the methoxy group experience increased electron density, leading to their upfield shifts.
IR Spectroscopy:
The IR spectra of both isomers are dominated by a strong carbonyl (C=O) stretch from the aldehyde group and an N-H stretch from the indole ring. The position of the methoxy group has a subtle but discernible effect on the C=O stretching frequency. The electron-donating nature of the methoxy group can influence the resonance delocalization within the conjugated system, which in turn affects the bond order of the carbonyl group.
UV-Vis Spectroscopy:
The UV-Vis absorption spectra of indole derivatives are characterized by electronic transitions within the aromatic π-system. The position of the methoxy group, being an auxochrome, influences the energy of these transitions. Generally, electron-donating groups like methoxy cause a bathochromic (red) shift in the λmax compared to the parent indole. The extent of this shift is dependent on the position of the substituent and its ability to participate in resonance with the chromophore. For indole-3-carbaldehyde, the absorption is primarily in the UV region, with a λmax around 296 nm.[1] The position of the methoxy group is expected to cause slight variations in this value.
Mass Spectrometry:
Both isomers exhibit a molecular ion peak at m/z 175, confirming their identical molecular formula. However, their fragmentation patterns under electron impact ionization can differ. The initial loss of a hydrogen radical (to m/z 174) and a formyl radical (to m/z 146) are common fragmentation pathways for indole-3-carbaldehydes. The position of the methoxy group can influence the subsequent fragmentation steps, leading to unique fragment ions that can be used for isomer differentiation. For instance, the 6-methoxy isomer shows a notable loss of a methyl radical (to m/z 160), which is less prominent for the 5-methoxy isomer.
Conclusion
The spectroscopic comparison of 5- and 6-methoxy-indole-3-carbaldehyde demonstrates that while these isomers share the same molecular formula, their distinct substitution patterns give rise to unique and identifiable spectral fingerprints. A multi-technique approach, combining NMR, IR, UV-Vis, and Mass Spectrometry, provides a robust and self-validating system for their differentiation. A thorough understanding of the electronic effects of substituents on the indole ring is crucial for the accurate interpretation of this data, enabling researchers to confidently assign the correct structure and advance their scientific endeavors.
References
A Researcher's Guide to the Comparative Reactivity of Methoxy-Indole-3-Carbaldehyde Isomers
For researchers and professionals in drug development, understanding the nuanced reactivity of substituted indole scaffolds is paramount. The indole-3-carbaldehyde framework is a cornerstone in the synthesis of a multitude of biologically active compounds.[1] The introduction of a methoxy substituent onto the benzene portion of the indole ring dramatically alters its electronic properties, yet the specific impact on reactivity is highly dependent on its position. This guide provides an in-depth comparison of the 4-, 5-, 6-, and 7-methoxy-indole-3-carbaldehyde isomers, supported by mechanistic principles and experimental data, to inform rational synthetic design.
The Decisive Role of Methoxy Group Positioning: An Electronic Tug-of-War
The reactivity of these isomers is dictated by the dual electronic nature of the methoxy group. It exerts a powerful electron-donating effect through resonance (+M) by delocalizing its oxygen lone pair into the aromatic system, and a weaker electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom.[2][3] As a general rule, the resonance effect is dominant and dictates the overall electronic behavior.[3] However, the extent to which this +M effect influences the key reactive sites—the C2 position of the indole ring and the C3-carbaldehyde group—is a direct function of its location.
The position of the methoxy group determines where the electron density from the +M effect is concentrated.
-
5- and 7-Methoxy Isomers: These positions allow for direct resonance delocalization into the pyrrole ring, significantly increasing electron density at the indole nitrogen and, consequently, the C3-position. This strongly impacts the reactivity of the attached carbaldehyde.
-
4- and 6-Methoxy Isomers: The resonance effect from these positions is primarily directed to the benzene ring, with a more attenuated, indirect influence on the pyrrole moiety and the C3-substituent.
I. Electrophilic Aromatic Substitution: The Vilsmeier-Haack Formylation Case Study
The most common synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction, an electrophilic formylation that typically occurs at the electron-rich C3 position.[4][5] The reactivity of the parent methoxyindole towards the Vilsmeier reagent (a chloroiminium ion) is a direct measure of the nucleophilicity of its C3 position. Methoxy groups, being activating, generally facilitate this reaction compared to unsubstituted indole.
The Vilsmeier reagent, formed in situ from a formamide (like DMF) and phosphorus oxychloride, is the electrophile that attacks the indole ring.[5]
Comparative Reactivity:
Based on the electronic effects, we can predict the relative ease of formylation for the different methoxyindoles:
-
5-Methoxyindole & 7-Methoxyindole (Highest Reactivity): The strong +M effect from the methoxy group at these positions significantly enhances the electron density and nucleophilicity of the entire pyrrole system, making the C3 position highly activated for electrophilic attack.
-
6-Methoxyindole (Intermediate Reactivity): The +M effect primarily activates the C5 and C7 positions.[6] While it still activates the indole nucleus overall, its effect on C3 is less pronounced than that of the 5- or 7-isomers.
-
4-Methoxyindole (Lower, yet still activated Reactivity): The methoxy group at C4 directs its +M effect towards C5 and C7. Its proximity to the pyrrole ring fusion may also introduce some steric hindrance to the approaching Vilsmeier reagent.
These predictions are generally supported by synthetic yields reported in the literature, where formylation of 5- and 7-methoxyindoles often proceeds with high efficiency.[7]
Experimental Protocol: Vilsmeier-Haack Synthesis of 5-Methoxyindole-3-carbaldehyde[8]
This protocol describes a common procedure for the formylation of an activated indole.
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, 3 mL) in an ice bath. Add oxalyl chloride (0.3 mL) dropwise with stirring. Stir the resulting mixture at 0°C for 1 hour to form the Vilsmeier reagent.
-
Indole Addition: Prepare a solution of 5-methoxyindole (4 mmol) in DMF (1.5 mL). Add this solution dropwise to the cold Vilsmeier reagent.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully add 2 N sodium hydroxide solution (2 mL). Heat the mixture to 100°C and maintain for 10 minutes.
-
Extraction: Cool the reaction solution and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic phases and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., ethyl acetate/petroleum ether, 3:1) to yield the pure 5-methoxyindole-3-carbaldehyde.[8]
II. Nucleophilic Addition at the Carbaldehyde
The core reactivity of the carbaldehyde group is its electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The electronic influence of the methoxy-indole ring directly modulates this electrophilicity. An increased electron density pushed from the ring onto the C3-carbaldehyde group will decrease the partial positive charge on the carbonyl carbon, thus reducing its reactivity towards nucleophiles.
Comparative Reactivity Prediction:
The predicted order of reactivity for the carbaldehyde group towards nucleophiles is the inverse of the ring's activation towards electrophiles.
-
4-Methoxy-indole-3-carbaldehyde (Highest Reactivity): The methoxy group has the least effective resonance pathway to donate electron density to the C3-carbaldehyde. Therefore, the carbonyl carbon retains the most electrophilic character among the isomers.[9]
-
6-Methoxy-indole-3-carbaldehyde (Intermediate Reactivity): The electron-donating effect on the carbaldehyde is moderate and indirect.
-
5-Methoxy-indole-3-carbaldehyde (Lower Reactivity): The strong +M effect from the 5-position effectively pushes electron density towards the aldehyde, reducing its electrophilicity.
-
7-Methoxy-indole-3-carbaldehyde (Lowest Reactivity): The direct delocalization from the 7-methoxy group through the indole nitrogen provides the strongest deactivation of the carbaldehyde group toward nucleophilic attack.[10]
This trend is critical when planning reactions such as Grignard additions, Wittig reactions, reductive aminations, or the formation of oximes and hydrazones. Reactions with the 7-methoxy isomer may require harsher conditions (e.g., higher temperatures, stronger nucleophiles, or Lewis acid catalysis) compared to the 4-methoxy isomer.
III. Nucleophilic Substitution on the Indole Ring
While electrophilic substitution is characteristic of indoles, nucleophilic substitutions can be engineered. A key strategy involves placing a leaving group on the indole nitrogen, such as a methoxy group (forming a 1-methoxyindole derivative). In these systems, the N-O bond is weakened by an electron-withdrawing group at the C3 position (like a carbaldehyde), enabling a cine-substitution, where a nucleophile attacks the C2 position, leading to the expulsion of the N-methoxy group.[11][12]
The reactivity in this context is less about the benzene-ring methoxy group activating the nucleophile and more about its electronic influence on the stability of the intermediates in the substitution pathway. An electron-donating methoxy group on the benzene ring would generally disfavor a reaction that involves the formation of an anionic intermediate on the indole system. However, the presence of a strongly electron-withdrawing group, such as a nitro group, can significantly enhance reactivity towards nucleophiles.[11]
Data Summary
| Isomer | Methoxy Position | Predicted Reactivity (Electrophilic Attack on Ring) | Predicted Reactivity (Nucleophilic Addition to Aldehyde) | Key Features |
| 4-Methoxy | 4 | Moderate | High | Less direct electronic influence on the pyrrole ring; potential for steric hindrance.[9] |
| 5-Methoxy | 5 | High | Low | Strong resonance donation to the pyrrole ring, deactivating the aldehyde. |
| 6-Methoxy | 6 | Moderate-High | Moderate | Activates C7 for potential secondary electrophilic substitution.[6] |
| 7-Methoxy | 7 | High | Very Low | Strongest resonance donation to the pyrrole ring, significantly deactivating the aldehyde.[10] |
Conclusion for the Practicing Scientist
The choice of a methoxy-indole-3-carbaldehyde isomer must be a deliberate one, guided by a clear understanding of its inherent electronic biases.
-
For reactions requiring a highly nucleophilic indole ring (e.g., challenging electrophilic substitutions), the 5- and 7-methoxy isomers are superior starting materials.
-
For reactions requiring a highly electrophilic aldehyde (e.g., additions of weak nucleophiles), the 4-methoxy isomer is the substrate of choice, followed by the 6-methoxy isomer.
By appreciating the positional interplay of the methoxy group's resonance and inductive effects, researchers can anticipate reactivity trends, optimize reaction conditions, and strategically design synthetic routes to complex molecular targets with greater efficiency and predictability.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Electrophilic substitution in 6-methoxyindoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. 5-Methoxyindole-3-carboxaldehyde | 10601-19-1 [chemicalbook.com]
- 9. CAS 90734-97-7: 4-Methoxyindole-3-carboxaldehyde [cymitquimica.com]
- 10. chemimpex.com [chemimpex.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Alternative Synthetic Routes for 6-Methoxy-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1H-indole-3-carbaldehyde is a crucial intermediate in the synthesis of a wide array of biologically active compounds. Its structural motif is present in numerous pharmaceuticals, necessitating efficient, scalable, and robust synthetic routes. This guide compares the classical Vilsmeier-Haack and Reimer-Tiemann reactions with other notable alternatives, providing the critical data and experimental insights needed for informed methodological selection.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision based on factors such as yield, purity, scalability, cost, and environmental impact. The following table summarizes the key performance indicators for the primary synthetic pathways to this compound.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Primary Disadvantages |
| Vilsmeier-Haack Reaction | 6-Methoxy-1H-indole | POCl₃, DMF | 85-95%[1] | 0-90°C, 5-8 hours[2][3] | High yields, high purity, scalable.[4] | Use of stoichiometric hazardous POCl₃.[5][6] |
| Reimer-Tiemann Reaction | 6-Methoxy-1H-indole | CHCl₃, NaOH | Moderate to Low[4] | 60-70°C, biphasic system.[7] | Avoids acidic/anhydrous conditions.[8][9] | Low yields, byproduct formation (e.g., ring expansion).[4][10][11] |
| Oxidation of 6-Methoxyskatorle | 3-Methyl-6-methoxy-1H-indole | DDQ, Oxone/halide | Good to Excellent | Mild, often room temp.[12] | Green, high chemoselectivity.[13][14] | Starting material may be less accessible. |
In-Depth Methodological Review & Protocols
The Vilsmeier-Haack Reaction: The Industry Standard
The Vilsmeier-Haack reaction is the most prevalent and reliable method for the C3-formylation of electron-rich indoles.[4][15] Its enduring popularity stems from consistently high yields and the high purity of the final product.
Mechanistic Insight: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][16] The electron-rich C3 position of the 6-methoxyindole ring acts as a nucleophile, attacking the Vilsmeier reagent. The subsequent intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.[4][16] The methoxy group at the C6 position enhances the nucleophilicity of the indole ring, facilitating the electrophilic substitution.
Caption: Vilsmeier-Haack Reaction Workflow.
Detailed Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3-5 equivalents) to 0-5°C using an ice bath.[2]
-
Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.[2][17]
-
After complete addition, stir the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[2]
-
Formylation: In a separate flask, dissolve 6-methoxy-1H-indole (1 equivalent) in anhydrous DMF.
-
Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5°C.[2]
-
Allow the reaction to stir at room temperature for 1-2 hours, then heat to 85-90°C for 5-8 hours.[2][3] Monitor reaction progress by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize with a saturated sodium carbonate or sodium hydroxide solution until alkaline (pH 8-9).[3][17]
-
The product typically precipitates as a solid. Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[3]
A recent innovation is the development of a catalytic Vilsmeier-Haack reaction, which avoids stoichiometric POCl₃, offering a more environmentally benign alternative while preserving good yields.[5][6]
The Reimer-Tiemann Reaction: A Classic Alternative
The Reimer-Tiemann reaction is another classical method for the formylation of electron-rich aromatic compounds, including indoles.[4][11] It offers the advantage of not requiring anhydrous or acidic conditions.[9]
Mechanistic Insight: The reaction proceeds via the in-situ generation of the highly electrophilic dichlorocarbene (:CCl₂) from chloroform and a strong base (e.g., NaOH).[18] The electron-rich 6-methoxyindole attacks the dichlorocarbene, primarily at the C3 position. The resulting dichloromethyl-substituted intermediate undergoes hydrolysis to yield the final aldehyde. A known complication is the potential for ring-expansion to form quinoline derivatives, which can lower the yield and complicate purification.[4][11]
Caption: Reimer-Tiemann Reaction and Side Reaction Pathway.
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve 6-methoxy-1H-indole in a suitable solvent like ethanol or in a biphasic system.[8][19] Add a concentrated aqueous solution of sodium hydroxide (e.g., 25-40%).[20]
-
Reaction: Heat the vigorously stirred mixture to 60-70°C.[10]
-
Add chloroform dropwise over a period of 1-2 hours. The reaction is often exothermic, and the addition rate should be controlled to maintain the temperature.[9][19]
-
After the addition is complete, continue stirring at 60-70°C for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to neutralize the excess base.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired aldehyde from byproducts.
Oxidation of 3-Methyl-6-methoxy-1H-indole (6-Methoxyskatorle)
A greener and often highly selective alternative involves the direct oxidation of the C3-methyl group of 6-methoxyskatorle. This approach avoids the use of harsh formylating agents.
Mechanistic Insight: Various oxidizing agents can be employed. A modern, efficient method uses Oxone as the terminal oxidant with a halide catalyst.[13] Another effective system employs hypervalent iodine reagents like Phenyliodine diacetate (PIDA).[14] These methods proceed through the formation of a reactive intermediate at the methyl group, which is then further oxidized and hydrolyzed to the aldehyde. The reactions are typically high-yielding and chemoselective.[14]
Caption: General Workflow for Oxidation of 6-Methoxyskatorle.
Detailed Experimental Protocol (Conceptual - using DDQ):
-
Reaction Setup: Dissolve 3-methyl-6-methoxy-1H-indole (1 equivalent) in a mixture of tetrahydrofuran and water (e.g., 9:1 v/v).[12]
-
Reaction: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to yield the pure aldehyde.
Conclusion
For the synthesis of this compound, the Vilsmeier-Haack reaction remains the most robust and high-yielding method, making it ideal for large-scale production despite its use of hazardous reagents.[1][4] The Reimer-Tiemann reaction , while historically significant, is generally less favorable due to lower yields and potential side reactions, but its non-anhydrous conditions can be advantageous in specific contexts.[4][9] Modern oxidation methods starting from 6-methoxyskatorle present a compelling "green" alternative, offering high selectivity and milder conditions, contingent on the availability of the starting material. The ultimate choice of method will depend on the specific requirements of the synthesis, balancing factors of yield, purity, scale, cost, and environmental considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 17. growingscience.com [growingscience.com]
- 18. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 19. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. jk-sci.com [jk-sci.com]
A Comparative Bioactivity Analysis of 6-Methoxy-Indole-3-Carbaldehyde Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2][3] Its inherent biological versatility has spurred extensive research into its derivatives, with a particular focus on unveiling novel compounds with enhanced potency and selectivity. Among these, 6-methoxy-indole-3-carbaldehyde has emerged as a promising starting point for the synthesis of a diverse array of bioactive molecules. This guide offers an in-depth, objective comparison of the bioactivity of various 6-methoxy-indole-3-carbaldehyde derivatives, supported by experimental data, to empower researchers and drug development professionals in their quest for next-generation therapeutics. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, providing a comprehensive analysis of their performance and the underlying scientific rationale for their evaluation.
The Strategic Advantage of the 6-Methoxy-Indole-3-Carbaldehyde Scaffold
The indole-3-carbaldehyde framework provides a synthetically accessible platform for a multitude of chemical modifications.[2][3] The aldehyde functional group at the 3-position is a versatile handle for the introduction of diverse pharmacophores through reactions such as condensation, reductive amination, and the formation of Schiff bases. The methoxy group at the 6-position is not merely a passive substituent. Its electron-donating nature can influence the overall electron density of the indole ring, potentially modulating the binding affinity of the molecule to its biological targets. This strategic placement can also impact the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, which are critical determinants of in vivo efficacy.
Comparative Analysis of Bioactivities
The true potential of 6-methoxy-indole-3-carbaldehyde derivatives is revealed through a comparative analysis of their biological activities. The following sections present a compilation of experimental data, highlighting the structure-activity relationships that govern their anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The fight against cancer necessitates the development of novel agents that can selectively inhibit the growth of malignant cells. Several indole derivatives have shown significant promise in this area.[1][4][5] The mechanism of action often involves the disruption of critical cellular processes such as cell division and signaling pathways.
A notable class of indole-3-carbaldehyde derivatives demonstrating potent anticancer activity are the sulfonohydrazides. For instance, the introduction of a morpholinoethyl group at the N1 position of the indole ring and a 4-chlorobenzenesulfonohydrazide moiety at the 3-position aldehyde has yielded compounds with significant cytotoxicity against breast cancer cell lines.[5]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [5] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [5] |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [6] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [6] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that modifications at both the N1 and C3 positions of the indole scaffold are crucial for potent anticancer activity. The morpholinoethyl group likely enhances solubility and cellular uptake, while the sulfonohydrazide moiety may be responsible for the cytotoxic effect.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Caption: Workflow from synthesis to in vitro anticancer evaluation.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance is a global health crisis, demanding the urgent discovery of new antimicrobial agents. Indole derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[7][8][9]
Hydrazone derivatives of indole-3-carbaldehyde have been a particular focus of antimicrobial research. The imine linkage in hydrazones is believed to be crucial for their biological activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [8] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [8] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [8] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Escherichia coli | 6.25-100 | [7] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Staphylococcus aureus | 6.25-100 | [7] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [7] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
These findings highlight that substitutions on the indole ring, such as halogens at the 5-position, can influence the antimicrobial potency. The broad-spectrum activity of some hydrazone derivatives against both Gram-positive and Gram-negative bacteria, as well as resistant strains like MRSA, makes them particularly interesting candidates for further development.
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Potential antimicrobial mechanisms of indole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[10] Indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, have a long history in the treatment of inflammation.[1] Their mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[1][11]
Research into novel indole derivatives has identified compounds with potent anti-inflammatory effects. For instance, certain 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have shown significant inhibition of inflammation in animal models, with some exhibiting selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[11]
| Compound/Derivative | Assay | % Inhibition | Reference |
| S3 (R = 3-nitrophenyl) | Carrageenan-induced paw edema (3h) | ~63% | [11] |
| S7 (R = 3,4-dimethoxyphenyl) | Carrageenan-induced paw edema (3h) | ~62% | [11] |
| S14 (R = 2,4,5-trimethoxyphenyl) | Carrageenan-induced paw edema (3h) | ~64% | [11] |
| Indomethacin (Reference) | Carrageenan-induced paw edema (3h) | ~77% | [11] |
These results indicate that the nature of the substituent on the phenyl ring of the acetohydrazide moiety plays a significant role in the anti-inflammatory activity.
This in vivo model is a standard method for screening the acute anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of 6-Methoxy-1H-indole-3-carbaldehyde Derivatives
Introduction: The Crucial Role of Structural Integrity in Drug Discovery
The 6-methoxy-1H-indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds.[1][2] Its derivatives have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications.[2][3] Given the profound impact of molecular structure on pharmacological activity, the unambiguous validation of these derivatives is not merely a procedural step but a fundamental requirement for advancing drug discovery programs.
This guide provides a comprehensive comparison of the essential analytical techniques for the structural elucidation of this compound derivatives. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering researchers to build a self-validating system for their structural characterization workflows.
Pillar 1: The Spectroscopic Toolkit for Structural Elucidation
A multi-faceted approach, leveraging the strengths of various spectroscopic and analytical techniques, is imperative for the robust confirmation of molecular structures. Each method provides a unique piece of the structural puzzle, and their combined data paints a complete and validated picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound derivative, key diagnostic signals include:
-
A distinct singlet for the aldehydic proton, typically found in the downfield region around δ 9.8-10.0 ppm.[4]
-
A sharp singlet for the methoxy group protons (–OCH₃) around δ 3.9 ppm.[5]
-
Signals for the aromatic protons on the indole ring, with their chemical shifts and coupling patterns being highly dependent on the substitution pattern.[4][5]
-
A broad singlet for the indole N-H proton, often observed at δ 11.0-12.5 ppm, though its position can be highly variable and it may undergo exchange with deuterated solvents.[6]
-
-
¹³C NMR (Carbon NMR): This technique provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment. Key signals for our scaffold include:
-
The aldehydic carbonyl carbon (C=O) typically resonates around δ 180-190 ppm.
-
The methoxy carbon (–OCH₃) appears around δ 55-60 ppm.[5]
-
A series of signals in the aromatic region (δ 100-140 ppm) corresponding to the carbons of the indole ring.
-
The causality behind using both ¹H and ¹³C NMR lies in their complementary nature. While ¹H NMR elucidates the proton environment and connectivity, ¹³C NMR confirms the carbon backbone, providing a comprehensive map of the molecule's covalent bonds.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the elemental composition of a molecule with high accuracy, providing a definitive molecular formula.[6]
The choice of ionization technique (e.g., Electrospray Ionization - ESI) is critical and should be optimized for the compound of interest to obtain a clear molecular ion peak ([M+H]⁺ or [M-H]⁻).[7] This data serves as a primary check for the success of a chemical reaction and the identity of the product.
X-ray Crystallography: The Unambiguous 3D Structure
For compounds that can be grown as single crystals, X-ray crystallography provides the absolute, unambiguous three-dimensional structure.[8][9] It is considered the "gold standard" for structural determination, revealing precise bond lengths, bond angles, and stereochemistry.[10][11] This technique is particularly valuable when the structure cannot be definitively assigned by spectroscopic methods alone or when understanding the solid-state packing and intermolecular interactions is crucial.[12]
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. For this compound derivatives, characteristic absorption bands include:
-
A strong C=O stretching vibration for the aldehyde group, typically in the range of 1650-1700 cm⁻¹.[3]
-
An N-H stretching band for the indole amine, usually appearing as a sharp peak around 3100-3300 cm⁻¹.[6]
-
C-O stretching vibrations for the methoxy group.
-
C-H stretching and bending vibrations for the aromatic ring and alkyl substituents.
IR spectroscopy serves as a quick and reliable method to confirm that the key functional groups are present in the synthesized molecule.
Pillar 2: A Comparative Guide to Analytical Techniques
The selection of analytical techniques should be guided by the specific information required and the nature of the sample. The following table provides a comparative overview to aid in this decision-making process.
| Technique | Information Provided | Sample Requirements | Destructive? | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity, molecular skeleton, stereochemistry | Soluble in deuterated solvents | No | Provides detailed structural information in solution. | Requires relatively pure samples; can be complex for large molecules. |
| HRMS | Elemental composition, molecular weight | Soluble, volatile (for some techniques) | Yes | Highly accurate and sensitive; confirms molecular formula. | Provides little information on connectivity. |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles | Single, high-quality crystal | No | Unambiguous structure determination.[9][11] | Requires a suitable crystal, which can be difficult to obtain. |
| FT-IR Spectroscopy | Presence of functional groups | Solid, liquid, or gas | No | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| UV-Vis Spectroscopy | Electronic transitions, conjugation | Soluble in UV-transparent solvents | No | Provides information on the chromophore system. | Limited structural information; broad absorption bands. |
Pillar 3: Field-Proven Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and trustworthy data.
Experimental Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[7] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key proton resonances.
-
Ensure the solution is homogeneous. Gentle vortexing may be required.
-
-
Data Acquisition:
-
Record the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).[3][7]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate the signals to determine the relative ratios of protons.
-
Subsequently, acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Experimental Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., ESI).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.
-
Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition.
-
Visualization of the Validation Workflow
A logical and systematic workflow ensures that all necessary data is collected for a comprehensive structural validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Antimicrobial Activity of Substituted Indole-3-Carbaldehydes: Spotlight on 6-Methoxyindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] Among these, indole-3-carbaldehyde and its derivatives have emerged as a promising class of antimicrobial agents. This guide provides an in-depth comparative analysis of the antimicrobial efficacy of various substituted indole-3-carbaldehydes, with a particular focus on the 6-methoxy derivative. We will delve into the experimental data, structure-activity relationships (SAR), and the underlying mechanisms of action that govern their antimicrobial properties.
The Significance of Substitution: How Functional Groups Modulate Antimicrobial Potency
The antimicrobial activity of the indole-3-carbaldehyde scaffold is significantly influenced by the nature and position of substituents on the indole ring. Electron-donating and electron-withdrawing groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with microbial targets. To understand these nuances, a comparative analysis of differently substituted analogues is essential.
A key study by Carrasco et al. (2020) provides valuable data on the antimicrobial activity of a series of 5-substituted indole-3-carbaldehyde semicarbazone derivatives.[2][3] While these are derivatives of the core carbaldehyde, the study offers a crucial glimpse into how substituents on the indole ring impact efficacy.
| Compound | Substituent (Position) | Test Organism | MIC (µg/mL) |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | 5-Bromo (Electron-withdrawing) | Staphylococcus aureus | 100 |
| Bacillus subtilis | 100 | ||
| Escherichia coli | >200 | ||
| Pseudomonas aeruginosa | >200 | ||
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 5-Chloro (Electron-withdrawing) | Staphylococcus aureus | 150 |
| Bacillus subtilis | 150 | ||
| Escherichia coli | >200 | ||
| Pseudomonas aeruginosa | >200 | ||
| 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide | 5-Methoxy (Electron-donating) | Staphylococcus aureus | >200 |
| Bacillus subtilis | >200 | ||
| Escherichia coli | >200 | ||
| Pseudomonas aeruginosa | >200 | ||
| 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 4-Nitro (Strongly electron-withdrawing) | Staphylococcus aureus | >200 |
| Bacillus subtilis | >200 | ||
| Escherichia coli | >200 | ||
| Pseudomonas aeruginosa | >200 |
Data sourced from Carrasco et al. (2020)[2][3]
From this data, a preliminary structure-activity relationship can be inferred. The halogenated derivatives (5-bromo and 5-chloro) exhibit moderate activity against Gram-positive bacteria (S. aureus and B. subtilis), while showing no significant activity against the tested Gram-negative strains (E. coli and P. aeruginosa) at the concentrations tested.[2][3] In contrast, the derivative with the electron-donating methoxy group at the 5-position and the derivative with the strongly electron-withdrawing nitro group at the 4-position were found to be inactive against all tested strains.[2][3] This suggests that the electronic properties and the position of the substituent are critical determinants of antimicrobial activity.
Unraveling the Mechanism of Action: How Do Indole-3-Carbaldehydes Inhibit Microbial Growth?
The precise antimicrobial mechanism of action for indole-3-carbaldehyde derivatives is an area of active investigation. However, several studies on related indole compounds suggest that their primary mode of action involves the disruption of the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Another potential mechanism is the inhibition of crucial cellular processes. For instance, some indole derivatives have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By disrupting these communication pathways, these compounds can attenuate the pathogenicity of bacteria without directly killing them, which may reduce the likelihood of resistance development.
The presence of the aldehyde group at the 3-position is also thought to be crucial for activity. Aldehydes are reactive functional groups that can potentially form covalent bonds with nucleophilic residues in essential bacterial enzymes or proteins, leading to their inactivation.
Figure 1. Proposed antimicrobial mechanisms of substituted indole-3-carbaldehydes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the reproducibility and validity of antimicrobial activity data, standardized methodologies are crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a substituted indole-3-carbaldehyde that inhibits the visible growth of a specific microorganism.
Materials:
-
Substituted indole-3-carbaldehyde compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
-
Incubate the culture at 37°C until it reaches the log phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each indole-3-carbaldehyde derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.
-
Figure 2. Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
Substituted indole-3-carbaldehydes represent a promising avenue for the development of novel antimicrobial agents. The available data indicates that the nature and position of substituents on the indole ring are critical for determining the spectrum and potency of their activity. Halogenated derivatives have shown encouraging activity against Gram-positive bacteria.
A significant knowledge gap exists regarding the antimicrobial properties of 6-methoxy-indole-3-carbaldehyde. Further research is imperative to synthesize and screen this compound, along with a broader range of substituted analogues, against a diverse panel of clinically relevant microorganisms. Such studies will not only elucidate the structure-activity relationships in greater detail but also pave the way for the rational design of more potent and selective indole-based antimicrobial drugs.
References
A Comparative Guide to the Characterization of Impurities in 6-Methoxy-1H-indole-3-carbaldehyde
Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate
6-Methoxy-1H-indole-3-carbaldehyde is a pivotal building block in the synthesis of a wide array of pharmacologically active molecules, including those with applications in oncology, neurology, and anti-inflammatory therapies. As with any Active Pharmaceutical Ingredient (API) or intermediate, its purity is not merely a quality metric but a fundamental determinant of the final drug product's safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter therapeutic effects, or compromise the stability of the drug.[1]
This guide provides an in-depth comparison of analytical methodologies for the detection, identification, and quantification of impurities in this compound samples. We will delve into the causality behind experimental choices, present validated protocols, and ground our discussion in the context of global regulatory standards, such as those set by the International Council for Harmonisation (ICH).[2] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a comprehensive impurity profile, ensuring product quality and regulatory compliance.
Understanding the Impurity Landscape: Potential Sources and Structures
A successful impurity characterization strategy begins with a theoretical assessment of potential impurities based on the synthetic route and the compound's inherent chemical stability. Impurities are broadly classified as organic, inorganic, or residual solvents.[3] For this compound, organic impurities are of primary concern and can originate from two main sources: the manufacturing process and degradation.
-
Process-Related Impurities: These are substances that arise during synthesis. Their profile is intrinsically linked to the specific chemical route employed. A common synthetic pathway is the Vilsmeier-Haack formylation of 6-methoxyindole.[4][5]
-
Starting Materials: Unreacted 6-methoxyindole.
-
Intermediates: Incomplete reaction products.
-
By-products: Isomeric impurities (e.g., formylation at a different position on the indole ring), or products from side-reactions.
-
Reagents and Catalysts: Residual chemicals used in the synthesis.[3]
-
-
Degradation Products: These impurities form during storage or handling due to exposure to light, heat, humidity, or oxygen.
-
Oxidation: The aldehyde functional group is susceptible to oxidation, potentially forming the corresponding 6-methoxy-1H-indole-3-carboxylic acid.
-
Dimerization/Polymerization: Indole derivatives can sometimes undergo self-condensation reactions.
-
The following diagram illustrates the potential sources of impurities.
Caption: Logical relationship of potential impurity sources.
Comparative Analysis of Core Analytical Techniques
The characterization of impurities requires a multi-faceted analytical approach, combining separation science with structural elucidation techniques. No single method is sufficient; rather, a strategic combination provides a complete and validated impurity profile.[6]
| Technique | Primary Use | Strengths | Limitations | Typical Application in this Context |
| HPLC / UPLC | Detection & Quantification | High resolution, sensitivity (UV detection), and reproducibility. The gold standard for purity analysis.[6] | Requires reference standards for absolute quantification of known impurities. Limited structural information. | Purity assay, detection of known and unknown impurities, stability testing. |
| LC-MS / LC-MS/MS | Identification | Combines HPLC separation with mass-based identification. Provides molecular weight and fragmentation data for structural clues.[7] | Ionization efficiency can vary. Isomers may not be distinguishable by MS alone. | Tentative identification of unknown impurities by determining their exact mass and fragmentation patterns.[8][9] |
| GC-MS | Volatile Impurities | Excellent for analyzing residual solvents and volatile organic impurities.[1] | Not suitable for non-volatile or thermally labile compounds like the target molecule and its primary impurities. | Analysis of residual solvents from the synthesis process. |
| NMR Spectroscopy | Structure Elucidation | The definitive technique for unambiguous structure determination of isolated impurities.[10] | Requires a relatively pure and larger sample amount (µg to mg). Lower sensitivity compared to MS. | Unambiguous structural confirmation of novel or critical impurities after isolation by preparative HPLC.[11] |
A Validated Workflow for Impurity Characterization
A robust and self-validating workflow is essential for ensuring that all impurities above the regulatory identification threshold (typically ≥0.10%) are characterized.[3] The ICH Q3A(R2) guideline provides a decision tree for the identification and qualification of impurities.[2][12]
The following workflow diagram outlines a systematic approach, from initial screening to final characterization.
Caption: A systematic workflow for impurity identification and characterization.
Experimental Protocols: A Practical Guide
The causality behind method development is crucial. For an indole derivative like our target, a reversed-phase HPLC method is the logical starting point due to the molecule's moderate polarity.
Protocol 1: HPLC-UV Method for Purity Determination
Rationale: This method is designed to provide high-resolution separation of the main component from its potential process-related and degradation impurities. A C18 column is chosen for its versatility with aromatic compounds. A gradient elution is employed to ensure that both more polar and less polar impurities are eluted with good peak shape within a reasonable runtime. UV detection at 280 nm is selected as indole rings typically exhibit strong absorbance in this region.[8][13]
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 25.0 80 30.0 80 30.1 20 | 35.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
Rationale: To identify impurities detected in the HPLC-UV screen, this method couples the same chromatographic separation to a mass spectrometer. Using a formic acid modifier in the mobile phase is critical as it is volatile and compatible with mass spectrometry, unlike phosphate buffers.[14] Electrospray Ionization (ESI) in positive mode is chosen as the indole nitrogen is readily protonated. High-Resolution Mass Spectrometry (HRMS) allows for the calculation of the elemental composition, providing strong evidence for an impurity's identity.
-
Instrumentation: LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use the same column and mobile phases as in Protocol 1. The gradient may be adjusted to optimize separation for the MS detector.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Parameters (Example):
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N2) Flow: 10 L/min.
-
Gas Temperature: 325 °C.
-
Mass Range: 100 - 1000 m/z.
-
-
Data Acquisition: Perform full scan for detecting all ions. For higher sensitivity and structural information, use tandem MS (MS/MS) to fragment parent ions and analyze the resulting product ions.[15]
Conclusion: Towards a Comprehensive and Compliant Impurity Profile
The characterization of impurities in this compound is a rigorous, multi-step process that is fundamental to ensuring pharmaceutical quality and safety. A successful strategy is not built on a single analytical technique but on the intelligent integration of orthogonal methods. High-performance liquid chromatography forms the bedrock for detection and quantification, while mass spectrometry provides the crucial first step in identification. For definitive structural elucidation of unknown impurities, isolation followed by NMR spectroscopy remains the undisputed gold standard.
By adopting a systematic workflow grounded in regulatory principles and sound scientific reasoning, researchers and developers can confidently build a complete impurity profile. This not only satisfies regulatory requirements but also deepens the understanding of the molecule's stability and process chemistry, ultimately leading to safer and more effective medicines.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 11. m.youtube.com [m.youtube.com]
- 12. jpionline.org [jpionline.org]
- 13. researchgate.net [researchgate.net]
- 14. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. preprints.org [preprints.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methoxy-1H-indole-3-carbaldehyde
This guide provides a detailed protocol for the safe and compliant disposal of 6-methoxy-1H-indole-3-carbaldehyde, a common reagent in synthetic chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to understand the hazards associated with this compound. A thorough review of the Safety Data Sheet (SDS) is the first and most critical step. This compound is a solid powder that presents several health risks upon exposure.
1.1. Inherent Hazards Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Harmful if swallowed (H302) [1]
These classifications necessitate handling the compound with care in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
1.2. Mandatory Personal Protective Equipment (PPE) The identified hazards dictate the minimum required PPE to prevent personal exposure. The principle here is to create a barrier between the researcher and the chemical.
-
Eye Protection : Wear chemical safety goggles or glasses with side shields.[5] Given the serious eye irritation risk, this is non-negotiable.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[3]
-
Body Protection : A standard laboratory coat is required to protect against skin contact from spills or dust.[5]
-
Respiratory Protection : If handling large quantities or if dust generation is unavoidable outside of a fume hood, a NIOSH-approved respirator is necessary.[3]
| Hazard Statement | GHS Code | Hazard Class | Signal Word | Pictogram |
| Harmful if swallowed | H302 | Acute Toxicity, Oral | Warning | ❗ |
| Causes skin irritation | H315 | Skin Corrosion/Irritation | Warning | ❗ |
| Causes serious eye irritation | H319 | Serious Eye Damage/Irritation | Warning | ❗ |
| May cause respiratory irritation | H335 | STOT, Single Exposure | Warning | ❗ |
Part 2: Waste Segregation and Containerization Protocol
Proper segregation is the cornerstone of safe chemical waste management. It prevents potentially violent reactions that can occur when incompatible chemicals are mixed.[6] this compound waste must be treated as hazardous waste and never be disposed of in regular trash or down the drain.[5][7]
2.1. Waste Characterization This compound is classified as a non-halogenated solid organic waste . This characterization is crucial for placing it in the correct waste stream.
2.2. Container Selection and Labeling The integrity of the disposal process begins with the container.
-
Container Choice : Use a container that is chemically compatible with the indole and any solvents used for rinsing. A high-density polyethylene (HDPE) container with a secure, leak-proof screw-on cap is a suitable choice.[5] If available, using the original manufacturer's container for the unused compound is ideal, provided it is in good condition.[6]
-
Labeling : All hazardous waste containers must be correctly labeled before any waste is added.[5] The label must include:
Part 3: Step-by-Step Disposal Procedures
This section provides a detailed workflow for handling different forms of waste associated with this compound.
3.1. Disposal of Unused or Expired Compound The original container holding the unused or expired solid compound is considered hazardous waste.[5]
-
Preparation : Ensure the container cap is tightly sealed.
-
Labeling : If the original label is damaged, affix a new hazardous waste label as described in Section 2.2.
-
Storage : Place the container in the designated Satellite Accumulation Area (SAA).
3.2. Disposal of Contaminated Solid Waste This includes items like contaminated gloves, weighing paper, and pipette tips.
-
Collection : Collect all contaminated solid materials in a designated hazardous waste container for solids, separate from liquid waste.[5]
-
Transfer : Carefully place items into the labeled "Hazardous Waste" container, ensuring no dust is generated. Perform this action within a fume hood if possible.
-
Closure : Keep the container securely closed at all times, except when adding waste.[6]
3.3. Disposal of Contaminated Glassware Glassware must be decontaminated before being washed for reuse. This is achieved by a triple-rinse procedure.
-
Initial Rinse : Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). The choice of solvent is key; it must be able to dissolve the compound without reacting with it.
-
Collect Rinsate : Decant the solvent rinsate into a separate, properly labeled hazardous waste container for "Non-Halogenated Liquid Organic Waste" .
-
Repeat : Repeat the rinsing process two more times to ensure the glassware is thoroughly decontaminated. This triple-rinsate must also be collected in the hazardous waste container.
-
Final Cleaning : After the triple rinse, the glassware can be washed normally.
Part 4: On-Site Storage and Final Disposal
The temporary storage of hazardous waste within the laboratory is strictly regulated.
4.1. Satellite Accumulation Area (SAA) The SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[5][6]
-
Location : The SAA must be clearly marked.
-
Containment : Waste containers should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]
-
Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents.[6][9]
-
Inspection : The SAA must be inspected weekly for leaks and proper container labeling.[6][7]
4.2. Arranging for Final Disposal The ultimate disposal of this compound must be handled by a certified entity.[5]
-
Contact EHS : When the waste container is full or has been in the SAA for the maximum allowed time (typically six to twelve months, check local regulations), contact your institution’s Environmental Health & Safety (EHS) department.[6][7]
-
Waste Pickup : EHS or their licensed hazardous waste contractor will collect the waste from your laboratory for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]
Part 5: Spill Management Protocol
Accidents happen, and a clear, actionable spill response plan is essential.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Assess the Spill : For a small spill of solid material, proceed with cleanup only if you are trained and have the proper equipment. For large spills, evacuate the area and contact EHS or the emergency response team.
-
Cleanup Procedure (Small Spill) :
-
Wear the appropriate PPE as detailed in Section 1.2.
-
Avoid generating dust.[1] Do NOT use a dry brush or compressed air.
-
Gently cover the spill with an absorbent material.
-
Using non-sparking tools, carefully sweep or scoop the material into a designated hazardous waste container.[1] A vacuum cleaner designed for hazardous dusts may also be used.[1]
-
Decontaminate the spill area using a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous solid waste.
-
Wash hands thoroughly after cleanup is complete.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Researcher's Guide to the Safe Handling of 6-Methoxy-1H-indole-3-carbaldehyde
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Methoxy-1H-indole-3-carbaldehyde. The focus is on providing procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal. By understanding the inherent hazards and implementing the robust protocols outlined below, you can minimize risks and maintain a safe research environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is an aromatic aldehyde and a derivative of indole. Its hazard profile necessitates careful handling to avoid adverse health effects.
Summary of Hazards:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] |
This compound is a fine powder, which increases the risk of inhalation and contamination of surfaces. Therefore, engineering controls and appropriate personal protective equipment are paramount.
Occupational Exposure Limits (OELs):
Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs), National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs), or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) established for this compound[3][4]. Therefore, it is crucial to handle this compound with the assumption that it is potent and to minimize all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE is critical when handling this compound. The minimum required PPE includes:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[5] A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[6]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[5] Long pants and closed-toe, closed-heel shoes are required.[5] Avoid shorts, skirts, and perforated shoes.
-
Hand Protection: The selection of appropriate gloves is critical. For aromatic aldehydes, butyl rubber and nitrile rubber gloves are generally recommended.[7]
-
For Splash Protection and Handling Solids: Disposable nitrile gloves (minimum 5-mil thickness) are suitable for short-term handling of the solid compound.[8] It is imperative to change gloves immediately if they become contaminated.
-
For Handling Solutions or Prolonged Contact: Thicker, chemical-resistant gloves such as butyl rubber are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times for aromatic aldehydes if available.[9]
-
-
Respiratory Protection: All handling of the solid powder that may generate dust, such as weighing, should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6] If engineering controls are not sufficient to maintain low airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[5]
Workflow for Safe Handling of this compound
References
- 1. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. restoredcdc.org [restoredcdc.org]
- 6. Supplementary Exposure Limits | NIOSH | CDC [cdc.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
